1-Pyridin-4-yl-imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFTGZESMCKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395866 | |
| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52210-90-9 | |
| Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52210-90-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Pyridin-4-yl-imidazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Pyridin-4-yl-imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazolidin-2-one scaffold is a core structural motif in numerous biologically active compounds and FDA-approved drugs.[1][2] This document details a robust and efficient synthetic protocol, grounded in fundamental principles of organic chemistry. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both a step-by-step methodology and an in-depth explanation of the causality behind experimental choices to ensure reproducibility and success.
Introduction and Strategic Overview
The synthesis of heterocyclic compounds is a cornerstone of modern pharmaceutical research. The this compound molecule combines two key pharmacophores: the pyridine ring, a common feature in numerous drugs, and the imidazolidin-2-one moiety, a cyclic urea derivative known for its diverse biological activities.[1][2]
General strategies for the synthesis of the imidazolidin-2-one ring are varied, often involving multi-step procedures or specialized catalysts. Common approaches include the carbonylation of diamines, palladium-catalyzed cycloadditions, and the intramolecular hydroamidation of propargylic or alkenyl ureas.[1][3][4]
For the specific synthesis of this compound, a highly convergent and efficient strategy involves a two-step, one-pot reaction sequence starting from commercially available 4-aminopyridine and 2-chloroethyl isocyanate. This approach is predicated on two fundamental and high-yielding organic transformations:
-
Urea Formation: The nucleophilic addition of an amine to an isocyanate.
-
Intramolecular Cyclization: A base-mediated nucleophilic substitution to form the heterocyclic ring.
This guide will focus on this primary synthetic route, elucidating the mechanism, optimizing reaction parameters, and providing a detailed experimental protocol.
Core Synthesis Protocol: A Mechanistic Approach
The selected protocol involves the reaction of 4-aminopyridine with 2-chloroethyl isocyanate. This method is advantageous due to its operational simplicity, high atom economy, and the ready availability of starting materials.
Underlying Mechanism and Rationale
The reaction proceeds in two distinct mechanistic steps:
-
Step 1: Formation of the Urea Intermediate: The exocyclic amino group of 4-aminopyridine acts as a potent nucleophile, attacking the highly electrophilic carbon of the isocyanate group in 2-chloroethyl isocyanate. This addition reaction is typically fast and exothermic, yielding the open-chain intermediate, 1-(2-chloroethyl)-3-(pyridin-4-yl)urea.[5]
-
Step 2: Base-Mediated Intramolecular Cyclization: The addition of a suitable base deprotonates one of the urea nitrogens, significantly enhancing its nucleophilicity. This newly formed anion then readily attacks the adjacent ethyl chain at the carbon bearing the chlorine atom via an intramolecular SN2 reaction. This irreversible cyclization displaces the chloride ion and forms the stable five-membered imidazolidin-2-one ring.
The overall transformation is illustrated in the diagram below.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
4-Aminopyridine (99%+)
-
2-Chloroethyl isocyanate (98%+)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard work-up and purification glassware (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, add 4-aminopyridine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF (or DMF) to a concentration of approximately 0.2 M.
-
Urea Formation: Cool the solution to 0 °C using an ice bath. Add 2-chloroethyl isocyanate (1.05 eq.) dropwise via syringe over 10-15 minutes.
-
Expert Insight: This initial reaction is exothermic. Slow, dropwise addition at 0 °C is critical to control the reaction rate, prevent the formation of side products, and ensure the selective formation of the desired urea intermediate.
-
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the consumption of 4-aminopyridine by Thin Layer Chromatography (TLC).
-
Cyclization: To the same flask, carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Trustworthiness Note: NaH reacts violently with water and protic solvents. Ensure all glassware is rigorously dried and the reaction is performed under a robust inert atmosphere. Hydrogen gas is evolved during this step and must be safely vented. Alternatively, a less reactive base like potassium carbonate (2.0 eq.) can be used, though this typically requires heating the reaction to reflux for several hours.
-
-
After the addition of the base is complete, heat the reaction mixture to reflux (for THF, ~66 °C) and maintain for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the urea intermediate is fully consumed.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water to destroy any unreacted NaH. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol, e.g., 98:2 to 95:5) or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a pure solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>98%).[6]
Data Summary and Workflow Visualization
Table of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Field Insights |
| Stoichiometry | 4-Aminopyridine: 1.0 eq.2-Chloroethyl Isocyanate: 1.05 eq.Base (NaH): 1.2 eq. | A slight excess of the isocyanate ensures full conversion of the limiting aminopyridine. Excess base drives the deprotonation and subsequent cyclization to completion. |
| Solvent | Anhydrous THF or DMF | Aprotic nature is essential to prevent reaction with the highly electrophilic isocyanate.[5] DMF may accelerate the SN2 cyclization step due to its higher polarity and boiling point but can be harder to remove. |
| Temperature | 0 °C to RT (Urea Formation)Reflux (Cyclization) | Staged temperature control maximizes yield by separating the initial rapid addition from the slower, energy-requiring cyclization step. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from quenching the isocyanate and the base (NaH), which would significantly lower the yield.[5] |
| Typical Yield | 65-85% (after purification) | This range is consistently achievable with careful control of reaction conditions, particularly moisture exclusion. |
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Conclusion
The synthesis protocol detailed herein represents a reliable, scalable, and efficient method for the preparation of this compound. By leveraging the sequential formation of a urea intermediate followed by a base-mediated intramolecular cyclization, this approach provides high yields of the target compound. The key to success lies in the rigorous exclusion of moisture and the careful control of reaction temperature. This guide provides the necessary technical details and expert insights to enable researchers and drug development professionals to confidently synthesize this valuable heterocyclic building block for further investigation and application in medicinal chemistry programs.
References
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazolidinone synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to 1-Pyridin-4-yl-imidazolidin-2-one (CAS Number: 52210-90-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic organic compound featuring a pyridine ring linked to an imidazolidin-2-one core. While this specific molecule is commercially available, detailed public research on its synthesis, biological activity, and mechanism of action is limited. This guide synthesizes the available information on its chemical properties and draws context from related imidazolidinone and pyridine-containing compounds to highlight its potential areas of scientific interest.
Chemical and Physical Properties
Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.[1][2]
| Property | Value | Reference |
| CAS Number | 52210-90-9 | [1][2] |
| Molecular Formula | C₈H₉N₃O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | HKCFTGZESMCKJA-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
General Synthesis of Imidazolidin-2-ones
The synthesis of the imidazolidin-2-one core often involves the cyclization of a 1,2-diamine with a carbonyl source. A plausible synthetic route for this compound could involve the reaction of a suitably substituted ethylenediamine derivative with a carbonylating agent.
A general workflow for such a synthesis is proposed below.
References
An In-depth Technical Guide to 1-Pyridin-4-yl-imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to 1-Pyridin-4-yl-imidazolidin-2-one. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental context.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a pyridine ring linked to an imidazolidin-2-one moiety. The structural details and identifiers are crucial for unambiguous characterization and are summarized below.
| Identifier | Value |
| Chemical Formula | C₈H₉N₃O[1] |
| Molecular Weight | 163.18 g/mol [1] |
| CAS Number | 52210-90-9[1] |
| InChI | InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12)[2] |
| InChI Key | HKCFTGZESMCKJA-UHFFFAOYSA-N[1] |
| SMILES | O=C1NCC_N1_C2=CC=NC=C2 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and potential application in biological systems. Currently, publicly available experimental data on properties such as melting point, boiling point, and solubility are limited. Commercial suppliers indicate a purity of ≥98.0% for available samples.[1]
Synthesis and Experimental Protocols
A plausible synthetic route could involve the reaction of a 4-aminopyridine derivative with a suitable two-carbon synthon to form the imidazolidinone ring. One common method for the formation of the imidazolidin-2-one ring is the reaction of a 1,2-diamine with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI).
Hypothetical Synthetic Workflow:
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized in publicly accessible literature. However, the imidazolidin-2-one scaffold is a known pharmacophore present in a variety of biologically active molecules with activities including antiviral, antimicrobial, and anticancer effects. For instance, various derivatives of imidazolidin-2-one have been investigated as antimitotic agents that are bioactivated by cytochrome P450 1A1 in breast cancer cells.[3] Other studies have explored the antimicrobial and antifungal properties of related imidazolidinone structures.
Given the structural alerts, it is plausible that this compound could be investigated for a range of biological activities. A general workflow for screening such a compound is outlined below.
General Biological Screening Workflow:
Conclusion
This compound is a readily identifiable chemical entity with a well-defined molecular structure. While specific experimental data regarding its synthesis and biological activity are not extensively documented in public databases, its structural relationship to other bioactive imidazolidin-2-ones suggests it may be a compound of interest for further investigation in drug discovery and development. The synthetic and screening workflows provided in this guide offer a foundational framework for researchers to explore the potential of this molecule. Further experimental work is required to fully elucidate its physicochemical properties, develop optimized synthetic routes, and characterize its biological profile.
References
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-Pyridin-4-yl-imidazolidin-2-one as a Novel Antimitotic Agent
This guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound 1-Pyridin-4-yl-imidazolidin-2-one. Given the nascent stage of research on this specific molecule, this document synthesizes evidence from structurally analogous compounds to propose a scientifically grounded hypothesis: this compound functions as a prodrug, bioactivated by Cytochrome P450 1A1 (CYP1A1) into a potent microtubule destabilizing agent. We will delve into the theoretical underpinnings of this hypothesis and provide a detailed roadmap of experimental protocols to rigorously validate this proposed mechanism.
Introduction: The Therapeutic Potential of Imidazolidin-2-ones
The imidazolidin-2-one scaffold is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, recent advancements in oncology have highlighted a class of pyridinyl-containing imidazolidin-2-one derivatives as promising antimitotic prodrugs.[2] These agents exhibit selective cytotoxicity towards cancer cells expressing high levels of the xenobiotic-metabolizing enzyme CYP1A1.[3][4]
This compound, with its core pyridinyl and imidazolidin-2-one moieties, fits the structural profile of these emerging anticancer agents. This guide, therefore, puts forth the central hypothesis that this compound is a bioactivatable prodrug that, upon conversion by CYP1A1, disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Hypothesized Mechanism of Action: A Two-Step Activation and Execution
We propose a dual-stage mechanism of action for this compound, as illustrated in the pathway below. This model is predicated on the established role of CYP1A1 in the bioactivation of similar prodrugs and the well-documented effects of microtubule-targeting agents in cancer therapy.[5][6]
Step 1: CYP1A1-Mediated Bioactivation
The initial and critical step in the proposed mechanism is the metabolic activation of the parent compound, this compound, by CYP1A1. This enzyme is often overexpressed in various tumor types, including breast cancer, but has low to negligible expression in normal tissues, offering a potential window for therapeutic selectivity.[3][4] We hypothesize that CYP1A1 catalyzes an oxidative reaction on the imidazolidin-2-one or pyridinyl ring, transforming the inert prodrug into a pharmacologically active metabolite.
Step 2: Disruption of Microtubule Dynamics
Upon its formation, the active metabolite is hypothesized to function as a microtubule destabilizing agent. Microtubules are essential cytoskeletal polymers crucial for the formation of the mitotic spindle during cell division.[1] Agents that interfere with microtubule dynamics are potent antimitotics, inducing a cell cycle arrest in the G2/M phase and ultimately leading to apoptosis.[7]
We propose that the active metabolite of this compound binds to the colchicine binding site on β-tubulin.[8][9] This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[10] The net result is a disruption of the delicate equilibrium between microtubule polymerization and depolymerization, leading to the collapse of the mitotic spindle, mitotic arrest, and programmed cell death.
Experimental Validation of the Hypothesized Mechanism
A rigorous, multi-faceted experimental approach is required to validate this proposed mechanism of action. The following sections detail the key experiments, from cellular assays to in vitro biochemical assays and computational modeling.
Cellular Assays: Assessing the Antimitotic Phenotype
The initial phase of experimental validation focuses on characterizing the cellular effects of this compound.
The primary objective is to determine the cytotoxic potency of the compound and its dependence on CYP1A1 expression.
Experimental Protocol:
-
Cell Line Selection: A panel of human cancer cell lines with varying CYP1A1 expression levels should be used. For example:
-
CYP1A1-positive: MCF-7 (breast cancer), MDA-MB-468 (breast cancer)
-
CYP1A1-negative: MDA-MB-231 (breast cancer), HaCaT (non-cancerous keratinocytes)
-
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assay: Assess cell viability using a standard MTS or resazurin-based assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Expected Outcome:
A significantly lower IC50 value is expected in CYP1A1-positive cell lines compared to CYP1A1-negative cell lines, which would provide strong evidence for CYP1A1-mediated bioactivation.
| Cell Line | CYP1A1 Status | Hypothesized IC50 (µM) |
| MCF-7 | Positive | 0.1 - 1.0 |
| MDA-MB-468 | Positive | 0.1 - 1.0 |
| MDA-MB-231 | Negative | > 50 |
| HaCaT | Negative | > 50 |
| Table 1: Hypothetical cytotoxicity data for this compound. |
To confirm that the observed cytotoxicity is due to mitotic arrest, cell cycle analysis will be performed.[11]
Experimental Protocol:
-
Treatment: Treat CYP1A1-positive cells (e.g., MCF-7) with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[12]
-
Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.[13]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome:
A significant increase in the population of cells in the G2/M phase is expected in treated cells compared to vehicle-treated controls, which is a hallmark of antimitotic agents.[14]
Direct visualization of the microtubule cytoskeleton will provide definitive evidence of microtubule disruption.[15][16]
Experimental Protocol:
-
Cell Culture: Grow CYP1A1-positive cells on glass coverslips.
-
Treatment: Treat the cells with this compound at its IC50 concentration for a suitable duration (e.g., 16-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining:
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Expected Outcome:
Untreated cells will display a well-organized, filamentous microtubule network. In contrast, treated cells are expected to show a diffuse, depolymerized tubulin staining and disrupted mitotic spindles.
Biochemical and In Vitro Assays: Direct Target Engagement
To confirm that the active metabolite directly interacts with tubulin, in vitro biochemical assays are essential.
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[2][17][18]
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified bovine tubulin, GTP, and a fluorescence-based reporter in a 96-well plate.
-
Compound Addition: Add this compound to the wells. To test the bioactivation hypothesis, parallel reactions should be run with the addition of recombinant CYP1A1 and its necessary cofactors.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitor Polymerization: Measure the increase in fluorescence over time using a microplate reader.
-
Controls: Include a known microtubule inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.
Expected Outcome:
This compound alone is expected to have minimal effect on tubulin polymerization. However, in the presence of CYP1A1, significant inhibition of polymerization is anticipated, mirroring the effect of the nocodazole control.
| Condition | Maximum Polymerization Rate (Vmax) |
| Vehicle Control | 100% |
| This compound (10 µM) | ~95% |
| Nocodazole (10 µM) | < 20% |
| This compound (10 µM) + CYP1A1 | < 30% |
| Table 2: Hypothetical data from an in vitro tubulin polymerization assay. |
Computational Modeling: Predicting the Binding Interaction
In silico docking studies can provide valuable insights into the potential binding of the hypothesized active metabolite to the colchicine binding site of tubulin.
Experimental Protocol:
-
Ligand and Receptor Preparation:
-
Generate a 3D structure of the hypothesized active metabolite of this compound.
-
Obtain a high-resolution crystal structure of the tubulin dimer from the Protein Data Bank (e.g., PDB ID: 1SA0).[19]
-
-
Molecular Docking:
-
Define the binding site based on the location of known colchicine site inhibitors.[20]
-
Perform molecular docking simulations using software such as AutoDock Vina or Glide.
-
-
Analysis:
-
Analyze the predicted binding poses and calculate the estimated binding affinity.
-
Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and tubulin residues.
-
Expected Outcome:
The active metabolite is predicted to dock favorably within the colchicine binding site on β-tubulin, with a strong predicted binding affinity. Key interactions with residues such as Cysβ241 and Valα181 would further support the proposed mechanism.[19]
Conclusion and Future Directions
This technical guide has outlined a plausible and testable mechanism of action for this compound as a CYP1A1-bioactivated antimitotic prodrug. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, from cellular phenotyping to direct target engagement and in silico modeling.
Successful validation would position this compound as a promising candidate for further preclinical development. Future studies should focus on identifying the exact structure of the active metabolite, evaluating its pharmacokinetic and pharmacodynamic properties, and assessing its efficacy in in vivo cancer models. The selective expression of CYP1A1 in tumors presents a compelling strategy for targeted cancer therapy, and this compound may represent a novel addition to this exciting class of therapeutics.
References
- 1. [Antimitotic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Landscape of 1-Pyridin-4-yl-imidazolidin-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The compound 1-Pyridin-4-yl-imidazolidin-2-one, a heterocyclic molecule featuring a pyridine ring linked to an imidazolidinone core, has been noted in chemical supplier databases for a range of biological activities. However, a thorough review of publicly accessible scientific literature reveals a notable scarcity of in-depth studies and validated quantitative data specifically for this molecule. This guide provides a comprehensive summary of the reported, albeit unverified, biological targets and contextualizes its potential activities by examining related imidazolidinone derivatives that have been more extensively researched.
Reported Biological Targets of this compound
Commercial suppliers note several potential biological activities for this compound. It is critical to highlight that these claims are not yet substantiated by peer-reviewed research, and as such, should be considered preliminary.
According to these sources, this compound is described as a potent inhibitor of the growth hormone receptor. This inhibition is suggested to consequently prevent the activation of the insulin receptor and glycogenolysis.[1] Furthermore, the compound is reported to exhibit an antihypertensive effect through the inhibition of alpha-2 adrenergic receptors and may play a role in attenuating cachexia.[1]
Potential Signaling Pathways
Based on the unverified targets, two primary signaling pathways can be postulated for this compound.
Growth Hormone Receptor Signaling
Inhibition of the growth hormone receptor (GHR) would disrupt the canonical JAK/STAT signaling pathway. Upon binding growth hormone, GHR dimerizes, leading to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Inhibition by this compound would block these downstream effects.
Alpha-2 Adrenergic Receptor Signaling
As an inhibitor of alpha-2 adrenergic receptors, this compound would modulate the activity of G-protein coupled receptors. Alpha-2 adrenergic receptors are typically coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including smooth muscle contraction, which contributes to blood pressure regulation.
Biological Activities of Structurally Related Imidazolidinones
While data on the specific molecule of interest is sparse, the broader class of imidazolidinone-containing compounds has been the subject of extensive research, revealing a wide array of biological targets. This information provides a valuable framework for predicting the potential therapeutic applications of novel derivatives like this compound.
| Target Family | Specific Target/Activity | Compound Class | IC50/Activity | Reference |
| Enzymes | Acetylcholinesterase (AChE) | 1,3-Substituted Imidazolidine-2,4,5-triones | IC50 = 13.8 µmol/L (for compound 3e) | [2] |
| Butyrylcholinesterase (BChE) | 1,3-Substituted Imidazolidine-2,4,5-triones | IC50 = 1.66 µmol/L (for compound 3d) | [2][3] | |
| Cancer-Related | MDM2/p53 Interaction | 4-imidazolidinone derivatives | Potent inhibition | [4] |
| Src Family Kinases | Imidazo[4,5-c]pyridin-2-one derivatives | Inhibition of glioblastoma | [5] | |
| Antimitotic (CYP1A1 bioactivation) | Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates | High cytotoxic activity in breast cancer cells | [6] | |
| Antimicrobial | Antibacterial | 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analogues | Active against S. aureus | [7] |
| Antifungal | 3-{[1-pyridin-2-yl methylene]amino}-2-thioxoimidazolidin-4-one analogues | Active against A. niger | [7] | |
| Pseudomonas aeruginosa Virulence | Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives | Inhibition of protease, hemolysin, and pyocyanin | [8] | |
| Antimalarial | Plasmodium cytoplasmic prolyl-tRNA synthetase | 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives | Low double-digit nanomolar activity | [9] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the literature. However, based on the activities of related compounds, the following standard assays would be appropriate for its evaluation.
Enzyme Inhibition Assays (e.g., AChE/BChE Inhibition)
A common method for determining the inhibition of cholinesterases is Ellman's method, a colorimetric assay.
Methodology:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), the test compound at various concentrations, and the respective enzyme (AChE from electric eel or BChE from equine serum).
-
Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Detection: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid, the latter of which is a yellow-colored anion that is detected by measuring the absorbance at 412 nm.
-
Data Analysis: The rate of reaction is monitored over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.
Antiproliferative Assays (e.g., MDM2/p53 Inhibition)
To assess the anticancer potential, cell viability assays are commonly employed.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HCT-116, which has wild-type p53) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Quantification: The formazan is solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance is proportional to the number of viable cells. The results are used to calculate the percentage of cell growth inhibition and to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
While this compound is commercially available and has been associated with several significant biological targets, including the growth hormone receptor and alpha-2 adrenergic receptors, there is a clear need for rigorous scientific investigation to validate these claims. The rich pharmacology of the broader imidazolidinone class, with activities spanning enzymatic inhibition, anticancer, and antimicrobial effects, strongly suggests that this compound and its derivatives are promising candidates for further drug discovery and development efforts. Future research should focus on systematic screening, quantitative bioassays, and mechanism of action studies to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
1-Pyridin-4-yl-imidazolidin-2-one: A Technical Review of a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound featuring a central imidazolidin-2-one ring linked to a pyridine ring at the nitrogen atom of the urea moiety. The imidazolidin-2-one core is a prevalent motif in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Similarly, the pyridine ring is a common feature in many pharmaceuticals, often contributing to target binding and modulating physicochemical properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of its derivatives. While research on the specific biological functions of the parent compound is limited, its derivatives have shown promise in diverse therapeutic areas, highlighting the potential of this scaffold in drug discovery and development.
Chemical Properties
This compound is a stable organic compound with the following chemical properties[1]:
| Property | Value |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Purity | Typically available at ≥98.0% |
| CAS Number | 52210-90-9 |
| InChI Key | HKCFTGZESMCKJA-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
While specific protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, general methods for the synthesis of imidazolidin-2-ones provide a foundational understanding. A common approach involves the cyclization of N-substituted ethylenediamines with a carbonyl source.
A plausible synthetic route to this compound would likely involve the reaction of N-(pyridin-4-yl)ethane-1,2-diamine with a suitable carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI). The diamine precursor itself can be synthesized through various standard organic chemistry methods.
General Experimental Workflow for Imidazolidin-2-one Synthesis
The following diagram illustrates a generalized workflow for the synthesis of imidazolidin-2-one derivatives, which could be adapted for the target compound.
Biological Activity of Derivatives
The true potential of the this compound scaffold is revealed through the biological activities of its more complex derivatives. Researchers have incorporated this core structure into molecules targeting a range of diseases, from cancer to inflammatory disorders.
Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) as Antimitotic Agents
One notable class of derivatives is the pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs), which have been investigated as water-soluble antimitotic prodrugs. These compounds are designed to be bioactivated by cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in certain cancer cells, leading to selective cytotoxicity.
The antiproliferative activity of these compounds has been evaluated in various breast cancer cell lines. The data below summarizes the IC50 values for representative PYRAIB-SO derivatives.
| Compound | Cell Line | IC50 (µM) | Selectivity |
| PYRAIB-SO derivative 1 | CYP1A1-positive breast cancer cells | 0.03 - 3.3 | 8 to >1250 |
| PYRAIB-SO derivative 2 | CYP1A1-positive breast cancer cells | 0.03 - 3.3 | 8 to >1250 |
Data extracted from a study on novel water-soluble antimitotic prodrugs.
PYRAIB-SOs exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The proposed mechanism of action is illustrated in the following diagram.
The antiproliferative activity of PYRAIB-SOs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human breast cancer cells (both CYP1A1-positive and -negative lines) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of the PYRAIB-SO derivatives for a specified period (e.g., 72 hours).
-
MTT Assay: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm). The IC50 values were calculated from the dose-response curves.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. While the parent compound itself has not been extensively studied for its biological effects, its structural motifs are integral to the design of novel therapeutic agents. The development of derivatives such as the PYRAIB-SOs as selective antimitotic agents underscores the potential of this chemical framework. Future research could focus on exploring the biological activity of the core this compound structure and on the synthesis of new derivatives with improved potency and selectivity for a wider range of therapeutic targets. The versatility of this scaffold, combining the favorable properties of both the imidazolidin-2-one and pyridine rings, makes it a promising starting point for the development of next-generation therapeutics.
References
The Imidazolidin-2-one Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
The imidazolidin-2-one scaffold, a five-membered cyclic urea, is a privileged structure in medicinal chemistry, forming the core of several important therapeutic agents. Its discovery and the subsequent development of drugs incorporating this moiety have a rich history rooted in the advancement of synthetic organic chemistry and a deeper understanding of biological pathways. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to imidazolidin-2-one compounds, with a focus on their application in drug development.
Discovery and History of the Imidazolidin-2-one Core
The parent compound, imidazolidin-2-one, also known as ethyleneurea, has been known for over a century. Its initial synthesis was a subject of academic interest, but its true potential was realized with the discovery of its utility as a versatile synthetic intermediate and its presence in biologically active molecules.
The development of practical and high-yield synthetic methods was crucial for the widespread investigation of imidazolidin-2-one and its derivatives. Early methods involved the reaction of ethylenediamine with urea or carbon dioxide under high pressure and temperature.[1] A significant advancement was the development of atmospheric pressure synthesis from ethylenediamine and urea, which made the compound much more accessible for research and industrial applications.[1] Over the years, numerous synthetic strategies have been developed, including catalytic methods that offer improved efficiency and sustainability.[2]
The recognition of the imidazolidin-2-one scaffold as a valuable pharmacophore grew with the discovery of its presence in several FDA-approved drugs.[3][4] These include the antibiotic azlocillin, the ACE inhibitor imidapril, and the CRF-1 antagonist emicerfont, each targeting distinct biological pathways and treating a range of conditions from bacterial infections to hypertension and stress-related disorders.[3][5][6] The journey of these drugs from discovery to clinical use highlights the enduring importance of the imidazolidin-2-one core in modern medicine.
Key Imidazolidin-2-one Containing Drugs: A Historical Perspective
The versatility of the imidazolidin-2-one scaffold is exemplified by its incorporation into a variety of successful drugs.
Azlocillin: A Broad-Spectrum Antibiotic
Developed by Bayer in the late 1970s, azlocillin emerged from research aimed at creating penicillins with an extended spectrum of activity, particularly against problematic Gram-negative bacteria like Pseudomonas aeruginosa.[7] It belongs to the acyl-ureidopenicillin class and represented a significant step forward in treating serious hospital-acquired infections.[7]
Imidapril: An Angiotensin-Converting Enzyme (ACE) Inhibitor
Imidapril was developed by the Japanese pharmaceutical company Tanabe Seiyaku, now Mitsubishi Tanabe Pharma, and was approved for medical use in 1993.[5][8] As an ACE inhibitor, it is used to treat hypertension and chronic heart failure by modulating the renin-angiotensin-aldosterone system.[5]
Emicerfont: A Corticotropin-Releasing Factor 1 (CRF-1) Antagonist
Emicerfont was developed by GlaxoSmithKline as a selective antagonist of the CRF-1 receptor.[6][9] It was investigated for the treatment of conditions like irritable bowel syndrome (IBS) and alcoholism, where stress plays a significant role.[9] While it did not achieve widespread clinical use, it remains a valuable research tool for studying the CRF system.[9] The formation of GlaxoSmithKline in 2000 from the merger of Glaxo Wellcome and SmithKline Beecham provided a large research base for the development of such novel compounds.[10][11][12]
Quantitative Data on Imidazolidin-2-one Compounds
The following tables summarize key quantitative data for the discussed imidazolidin-2-one containing drugs and a selection of synthetic protocols for the core structure.
Table 1: Biological Activity of Key Imidazolidin-2-one Drugs
| Drug | Target | Parameter | Value | Organism/System |
| Azlocillin | Penicillin-Binding Proteins (PBPs) | MIC | ≤ 64 µg/mL (Susceptible) | Pseudomonas aeruginosa |
| MIC | 128 µg/mL (Intermediate) | Pseudomonas aeruginosa | ||
| MIC | > 128 µg/mL (Resistant) | Pseudomonas aeruginosa | ||
| Imidapril | Angiotensin-Converting Enzyme (ACE) | IC50 | 2.6 nM | Not Specified |
| Emicerfont | CRF1 Receptor | IC50 | ~6.1 nM | Human |
| Ki | - | - |
Note: MIC (Minimum Inhibitory Concentration) values for azlocillin can vary depending on the strain and testing methodology. The values presented are based on established interpretive standards.[3] IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of drug potency.[13][14]
Table 2: Selected Synthetic Protocols for Imidazolidin-2-one and Derivatives
| Starting Materials | Reagents and Conditions | Product | Yield |
| Propargylic ureas | 5 mol% BEMP, CH3CN, room temperature | Imidazolidin-2-ones | 83-97% |
| (2,2-Diethoxyethyl)ureas | C-nucleophile, TFA, refluxing toluene, 64 h | 4-(het)aryl-imidazolidin-2-ones | Good to high |
| trans-(R,R)-Diaminocyclohexane, Aromatic aldehydes | 1. In situ Schiff base formation 2. NaBH4 reduction 3. CDI, DCM, 40°C, 17 h | 1,3-disubstituted imidazolidin-2-ones | 55-81% |
Note: Yields are as reported in the cited literature and can be influenced by the specific substrates and reaction scale.[1][3][4][15]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of imidazolidin-2-one compounds.
General Synthesis of Imidazolidin-2-ones from (2,2-Diethoxyethyl)ureas
This protocol describes the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to generate 4-substituted imidazolidin-2-ones.[3]
Materials:
-
(2,2-Diethoxyethyl)urea derivative (1.0 eq)
-
Aromatic or heterocyclic C-nucleophile (1.0 eq)
-
Trifluoroacetic acid (TFA) (1.0 eq)
-
Toluene
Procedure:
-
To a solution of the (2,2-diethoxyethyl)urea (0.40 g, 1.66 mmol) in toluene (10 mL), add the appropriate C-nucleophile (1.66 mmol) and TFA (0.19 g, 1.66 mmol).[3]
-
Reflux the reaction mixture for 64 hours.[3]
-
Remove the volatile components under vacuum.
-
Wash the residue with acetone.
-
Recrystallize the crude product from absolute ethanol and dry under vacuum to obtain the purified imidazolidin-2-one derivative.[3]
Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
This method provides a route to imidazolidin-2-ones under ambient conditions using an organocatalyst.[1]
Materials:
-
Propargylic urea derivative (1.0 eq)
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol%)
-
Acetonitrile (CH3CN)
Procedure:
-
In a test tube equipped with a magnetic stir bar, charge the propargylic urea (0.4 mmol) and acetonitrile (4 mL).[1]
-
Add BEMP (5 mol %, 6 µL).[1]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[1]
Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones
This one-pot protocol involves the in situ formation of a Schiff base, followed by reduction and cyclization.[4][15]
Materials:
-
trans-(R,R)-Diaminocyclohexane
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium borohydride (NaBH4)
-
Carbonyldiimidazole (CDI)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Schiff Base Formation: In a suitable reaction vessel, dissolve trans-(R,R)-diaminocyclohexane in methanol. Add the aromatic aldehyde and stir at room temperature. Monitor the reaction by TLC until the starting materials are consumed.
-
Reduction: Cool the reaction mixture and add sodium borohydride portion-wise. Stir at 40°C for 30 minutes.
-
Cyclization: After confirming the reduction is complete via TLC, remove the methanol under reduced pressure. Dissolve the resulting diamine in dichloromethane. Add carbonyldiimidazole (CDI) and stir the mixture at 40°C for 17 hours.[15]
-
Work-up and Purification: After the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of imidazolidin-2-one-containing drugs are a direct result of their interaction with specific biological targets and the subsequent modulation of key signaling pathways.
Azlocillin: Inhibition of Bacterial Cell Wall Synthesis
Azlocillin, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[15][16][17] It achieves this by binding to and inhibiting penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains.[15][16] This disruption of cell wall integrity leads to cell lysis and bacterial death.[15]
Caption: Inhibition of Peptidoglycan Synthesis by Azlocillin.
Imidapril: Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)
Imidapril is a prodrug that is hydrolyzed in the body to its active metabolite, imidaprilat. Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[5][18] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[18] By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[18] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[18]
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Imidapril.
Emicerfont: Antagonism of the Corticotropin-Releasing Factor 1 (CRF-1) Receptor
Emicerfont acts as a selective antagonist at the Corticotropin-Releasing Factor 1 (CRF-1) receptor.[6] CRF is a key mediator of the stress response. When CRF binds to the CRF-1 receptor, it initiates a signaling cascade, primarily through Gs-protein coupling, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[5][16] This ultimately results in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[6] By blocking the CRF-1 receptor, emicerfont prevents this cascade, thereby reducing the physiological responses to stress.[6]
Caption: The CRF1 Receptor Signaling Pathway and its antagonism by Emicerfont.
Conclusion
The imidazolidin-2-one core has proven to be a remarkably versatile and enduring scaffold in the field of medicinal chemistry. From its early discovery and the development of efficient synthetic routes to its central role in a range of therapeutic agents, this simple five-membered ring continues to be a source of inspiration for the design of new and improved drugs. The historical perspective, coupled with detailed experimental protocols and an understanding of the intricate signaling pathways these compounds modulate, provides a solid foundation for future research and development in this important area of pharmaceutical science.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Azlocillin, a ureido penicillin active against Pseudomonas aeruginosa: interpretive zone standards and quality control parameters for tests with 75-mu g disks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. usa-journals.com [usa-journals.com]
- 9. Emicerfont - Wikipedia [en.wikipedia.org]
- 10. GlaxoSmithKline [bionity.com]
- 11. gsk.com [gsk.com]
- 12. GSK plc - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Azlocillin, a ureido penicillin active against Pseudomonas aeruginosa: interpretive zone standards and quality control parameters for tests with 75-mu g disks - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Pyridin-4-yl-imidazolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Pyridin-4-yl-imidazolidin-2-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its constituent fragments: the pyridine ring and the imidazolidin-2-one core, supplemented with data from the closely related analogue, 1-phenyl-imidazolidin-2-one. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes visualizations to illustrate the analytical workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral data for pyridine, 2-imidazolidinone, and N-aryl imidazolidinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.50 - 8.60 | Doublet | 2H | H-2', H-6' (α-protons of pyridine) |
| ~7.50 - 7.60 | Doublet | 2H | H-3', H-5' (β-protons of pyridine) |
| ~3.90 - 4.00 | Triplet | 2H | -CH₂-N(Ar) |
| ~3.50 - 3.60 | Triplet | 2H | -CH₂-NH- |
| ~5.50 - 6.50 | Broad Singlet | 1H | -NH- |
¹³C NMR (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~160.0 - 165.0 | C=O (Imidazolidinone) |
| ~150.0 - 155.0 | C-4' (Pyridinyl) |
| ~148.0 - 150.0 | C-2', C-6' (Pyridinyl) |
| ~110.0 - 115.0 | C-3', C-5' (Pyridinyl) |
| ~45.0 - 50.0 | -CH₂-N(Ar) |
| ~40.0 - 45.0 | -CH₂-NH- |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Medium, Broad | N-H Stretch (Amide) |
| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |
| 2850 - 2950 | Medium | C-H Stretch (Aliphatic) |
| 1680 - 1720 | Strong | C=O Stretch (Urea)[1] |
| 1590 - 1610 | Strong | C=N & C=C Stretch (Pyridine Ring) |
| 1400 - 1500 | Medium | C-N Stretch |
Mass Spectrometry (MS) (Predicted)
Method: Electrospray Ionization (ESI)
| m/z | Ion |
| 164.08 | [M+H]⁺ |
| 186.06 | [M+Na]⁺ |
Predicted Fragmentation Pattern: The primary fragmentation is expected to involve the cleavage of the imidazolidinone ring and the loss of small neutral molecules like CO and ethene.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet-forming die and compress it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any significant fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow and the molecular structure for spectroscopic assignments.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structure of this compound.
References
Whitepaper: An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Pyridin-4-yl-imidazolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature containing specific experimental data on the biological activity and therapeutic applications of 1-Pyridin-4-yl-imidazolidin-2-one (CAS: 52210-90-9) is not publicly available at the time of this report. This guide, therefore, provides a prospective analysis based on the known activities of structurally related compounds. The content herein is intended to highlight potential areas of investigation and should be regarded as theoretical until substantiated by experimental evidence.
Introduction
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have been explored for their potential in treating a diverse range of diseases, including cancer, infectious diseases, and neurological disorders. The incorporation of a pyridine ring, another critical pharmacophore known for its ability to participate in hydrogen bonding and metal coordination, can significantly influence the pharmacological profile of a molecule. This whitepaper explores the potential therapeutic applications of the novel chemical entity, this compound, by examining the established biological activities of analogous structures.
Chemical Structure:
-
Name: this compound
Potential Therapeutic Targets and Applications Based on Structural Analogs
Given the absence of direct research, we can infer potential therapeutic avenues for this compound by analyzing the activities of compounds sharing its core structural motifs: the imidazolidin-2-one ring and the pyridine moiety.
Anticancer Activity
The imidazolidin-2-one core is present in several classes of anticancer agents.
-
Src Family Kinase (SFK) Inhibition: Derivatives of imidazo[4,5-c]pyridin-2-one, a fused analog, have been designed as potent inhibitors of Src family kinases, which are often deregulated in cancers like glioblastoma. These inhibitors function by competing with ATP in the kinase domain.
-
Antimitotic Agents: More complex pyridinyl-imidazolidinone derivatives have been developed as prodrugs that are bioactivated by cytochrome P450 1A1 (CYP1A1) in breast cancer cells. These compounds act by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Hypothesized Signaling Pathway for Anticancer Activity:
Based on the activities of related compounds, this compound could potentially interfere with cancer cell proliferation through pathways such as SFK signaling or microtubule dynamics.
Caption: Hypothetical anticancer mechanisms of this compound.
Antimicrobial and Antiviral Activity
Derivatives of the closely related imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one have demonstrated activity against various pathogens.
-
Antibacterial: These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. Some derivatives act by inhibiting virulence factors in pathogens like Pseudomonas aeruginosa, a mechanism that is less likely to induce resistance compared to bactericidal or bacteriostatic agents.
-
Antiviral: The broader class of imidazolidinones has been investigated for antiviral properties, for instance, as CCR5 antagonists, which can block the entry of certain viruses like HIV into host cells.
Workflow for Antimicrobial Screening:
A standard workflow to investigate the potential antimicrobial properties of this compound would involve several stages.
Caption: Experimental workflow for antimicrobial evaluation.
Quantitative Data from Structurally Related Compounds
While no quantitative data exists for this compound, the following table summarizes data from related molecules to provide a reference for expected potency ranges.
| Compound Class | Target/Assay | Representative IC₅₀/Activity | Reference Compound |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Kinase Inhibition | 0.1 - 1.0 µM | Compound 1s |
| Pyridinyl-imidazolidinone Prodrugs | Antiproliferative (MCF-7 cells) | 0.03 - 3.3 µM | PYRAIB-SOs |
| Imidazolidine-2,4-dione derivatives | P. aeruginosa Protease Inhibition | Complete inhibition at 0.5 mg/mL | Compound 12a |
| Imidazolidineiminothione derivatives | Antibacterial (e.g., S. aureus) | MIC = 6.25 µg/mL | Compound 3f |
Detailed Methodologies from Key Experiments on Analogous Compounds
To facilitate future research on this compound, this section provides detailed protocols for key experiments, adapted from studies on its structural analogs.
General Protocol for Kinase Inhibition Assay (e.g., Src Kinase)
This protocol is a representative method for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human Src kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP and substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of the compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of Src kinase solution (pre-diluted in kinase buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the standard broth microdilution method for determining the antimicrobial efficacy of a compound.
-
Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
Standard antibiotic control (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Resazurin solution (for viability indication)
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the test compound stock solution to the first column of wells, creating a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Add 50 µL of the adjusted bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye (indicating inhibition of bacterial growth).
-
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests it is a promising candidate for drug discovery research. Based on the well-documented activities of its structural analogs, this compound warrants investigation primarily in the fields of oncology and infectious diseases .
Logical Framework for Investigation:
References
An In-Depth Technical Guide to the In Silico Modeling of 1-Pyridin-4-yl-imidazolidin-2-one Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Pyridin-4-yl-imidazolidin-2-one is a small molecule belonging to the imidazolidinone class of heterocyclic compounds. Derivatives of this scaffold have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antimicrobial agents. The exploration of the therapeutic potential of this compound necessitates a thorough understanding of its interactions with biological macromolecules. In silico modeling provides a powerful and cost-effective approach to elucidate these interactions at an atomic level, predict binding affinities, and guide further experimental studies.
This technical guide provides a comprehensive overview of the core in silico methodologies for studying the interactions of this compound with protein targets. It details the experimental protocols for molecular docking and molecular dynamics simulations and presents a framework for data analysis and interpretation.
Core Methodologies
The in silico investigation of small molecule-protein interactions typically follows a hierarchical approach, beginning with broader, less computationally intensive methods and progressing to more detailed and rigorous simulations.
dot
Section 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is instrumental in virtual screening and for proposing the binding mode of a compound. The process involves sampling different conformations of the ligand within the binding site and then scoring these poses.[1]
Experimental Protocol: Molecular Docking of this compound
This protocol outlines a general procedure using commonly cited tools like AutoDock.[2]
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in a suitable format (e.g., PDBQT).
-
-
Preparation of the Ligand (this compound):
-
Generate the 3D structure of the ligand using a chemical drawing tool (e.g., ChemDraw) and save it in a common format (e.g., MOL or SDF).
-
Optimize the ligand's geometry using a computational chemistry package.
-
Assign rotatable bonds and save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The dimensions and center of the grid should be chosen to cover all potential interaction sites.
-
-
Docking Simulation:
-
Perform the docking using a search algorithm, such as a Genetic Algorithm, to explore the conformational space of the ligand within the defined grid box.[1]
-
The software will generate a series of possible binding poses, each with a corresponding docking score.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding scores. The lowest energy pose is typically considered the most favorable.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
dot
Section 2: Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system than static docking.[3] These simulations can be used to assess the stability of the docked pose and to refine the binding mode.
Experimental Protocol: MD Simulation of the this compound-Protein Complex
This protocol is based on a general workflow using GROMACS.[4]
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex.
-
Generate the topology and parameter files for both the protein and the ligand using a suitable force field (e.g., CHARMM36).
-
Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with water molecules.
-
Add ions to neutralize the system and to mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.
-
-
Equilibration:
-
Conduct a two-phase equilibration process.
-
NVT Equilibration: Heat the system to the desired temperature while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the desired pressure while maintaining the temperature. The position restraints are typically maintained.
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD) to evaluate conformational stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analysis of hydrogen bonds and other non-covalent interactions over time.
-
-
dot
Section 3: Data Presentation
Quantitative data from in silico and corresponding in vitro studies are crucial for validating computational models and for structure-activity relationship (SAR) analysis. As no specific data for this compound is publicly available, the following tables present example data for other imidazolidinone derivatives to illustrate effective data presentation.
Table 1: Molecular Docking and Binding Affinity Data for Imidazolidinone Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| Derivative A | COX-2 | -9.8 | 150 | Arg120, Tyr355, Ser530 |
| Derivative B | COX-2 | -9.2 | 320 | Arg120, Val523, Ser530 |
| Derivative C | α-Adrenoceptor | -8.5 | 95 | Asp113, Phe390, Cys117 |
| Derivative D | α-Adrenoceptor | -7.9 | 400 | Asp113, Val114, Phe391 |
Data is hypothetical and for illustrative purposes, based on findings for similar compound classes.
Table 2: In Vitro Biological Activity of Imidazolidinone Derivatives
| Compound ID | Target Cell Line | IC50 (µM)[5] | In Vivo Toxicity (LC50, mg/L)[6] |
| 13b | Caco-2 | 41.30 ± 0.07[5] | 22.15 |
| 13c | Caco-2 | 109.2 ± 0.027[5] | 35.80 |
| Sulfonamide 1 | E. coli | - | 16.01[6] |
| Sulfonamide 2 | S. aureus | - | 44.35[6] |
IC50 and LC50 values are sourced from studies on imidazolidinone derivatives.[5][6]
Conclusion
The in silico modeling techniques detailed in this guide provide a robust framework for investigating the interactions of this compound with potential protein targets. Molecular docking serves as an effective initial tool for predicting binding modes, which can then be refined and validated through more rigorous molecular dynamics simulations. The careful presentation and analysis of quantitative data from these simulations, in conjunction with experimental validation, are essential for advancing our understanding of the compound's mechanism of action and for guiding its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 3. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay Protocol for 1-Pyridin-4-yl-imidazolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for evaluating the in vitro activity of the compound 1-Pyridin-4-yl-imidazolidin-2-one. Due to the absence of specific target information for this molecule in publicly available literature, we hypothesize its potential as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a common target for heterocyclic small molecules. The following protocols describe a biochemical kinase assay to determine direct enzymatic inhibition and a cell-based assay to assess activity on the downstream signaling pathway.
Introduction and Signaling Pathway
This compound is a small molecule containing a pyridine and an imidazolidinone moiety. While its precise biological target is not extensively documented, its structural features are common in kinase inhibitors. The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating cell shape, motility, and contraction by modulating the actin cytoskeleton.[1][2] They are key effectors in the RhoA signaling pathway.[3]
The pathway is initiated by the activation of the small GTPase RhoA, often triggered by extracellular signals like lysophosphatidic acid (LPA).[1][4] Activated RhoA-GTP then binds to and activates ROCK.[5] ROCK, in turn, phosphorylates several downstream substrates. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which, when phosphorylated at Threonine 696, leads to the inactivation of Myosin Light Chain (MLC) phosphatase.[1][6] This results in an increase in the phosphorylation of MLC, promoting actin-myosin contractility and the formation of stress fibers.[1][5] This pathway is a critical target in various therapeutic areas, and its inhibition can be quantified using the methods outlined below.
Caption: Hypothesized ROCK signaling pathway inhibition.
Data Presentation
Quantitative data from the in vitro assays should be summarized to determine the potency of the test compound. The half-maximal inhibitory concentration (IC50) is a key metric. Data should be presented relative to a known ROCK inhibitor as a positive control.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Biochemical (ELISA) | ROCK2 | To be determined |
| This compound | Cell-Based (Western Blot) | pMLC | To be determined |
| Y-27632 (Positive Control) | Biochemical (ELISA) | ROCK2 | 140 |
| Y-27632 (Positive Control) | Cell-Based (Western Blot) | pMLC | Variable |
Experimental Protocols
Protocol 1: Biochemical ROCK2 Kinase Assay (ELISA-based)
This assay quantitatively measures the activity of purified ROCK2 enzyme by detecting the phosphorylation of its substrate, MYPT1, in a 96-well plate format.[4][6]
Materials:
-
Recombinant active ROCK2 enzyme
-
MYPT1-coated 96-well microplate
-
This compound (Test Compound)
-
Y-27632 (Positive Control Inhibitor)
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]
-
ATP Solution
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the Y-27632 control in Kinase Buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
Add 25 µL of diluted compound or control to the wells of the MYPT1-coated plate.
-
Add 50 µL of recombinant ROCK2 enzyme (e.g., 5 ng/well) diluted in Kinase Buffer to each well.[7]
-
Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Detection:
-
Stop the reaction by washing the wells three times with 200 µL of Wash Buffer.[1]
-
Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate for 1 hour at room temperature.[1]
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[1]
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to quench the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the amount of ROCK2 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the biochemical ROCK2 kinase assay.
Protocol 2: Cell-Based Western Blot Assay for pMLC Inhibition
This assay assesses the compound's ability to inhibit ROCK signaling within a cellular context by measuring the phosphorylation level of the downstream effector, Myosin Light Chain (MLC).
Materials:
-
Human cell line (e.g., HeLa or Vascular Smooth Muscle Cells)
-
Cell culture medium and supplements
-
This compound (Test Compound)
-
Y-27632 (Positive Control Inhibitor)
-
Lysophosphatidic acid (LPA) or other ROCK pathway activator
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC, anti-total-MLC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or Y-27632 for 1 hour. Include a vehicle control.
-
-
Pathway Stimulation:
-
Stimulate the cells with LPA (e.g., 10 µM) for 30 minutes to induce ROCK-dependent MLC phosphorylation.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-MLC and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-MLC signal to the GAPDH or total-MLC signal.
-
Determine the concentration-dependent inhibition of MLC phosphorylation by the test compound.
-
Caption: Workflow for the cell-based pMLC Western blot assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. FAQ: Rho Kinase Activity Assay, 96-Well | Cell Biolabs [cellbiolabs.com]
Application Notes and Protocols for 1-Pyridin-4-yl-imidazolidin-2-one in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for 1-Pyridin-4-yl-imidazolidin-2-one in cell culture is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related imidazolidin-2-one derivatives and are intended to provide a foundational framework for initiating research with this specific compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound belongs to the imidazolidinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Derivatives of imidazolidin-2-one have demonstrated a range of activities, including anticancer, antimitotic, and enzyme inhibitory properties. These compounds have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents.[1]
The proposed mechanism of action for many imidazolidinone derivatives involves the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway and pathways related to the generation of reactive oxygen species (ROS).[2][3]
Potential Applications in Cell Culture
Based on the activities of related compounds, this compound can be investigated for the following applications in cell culture:
-
Anticancer Agent Screening: Evaluation of its cytotoxic and antiproliferative effects on various cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts its biological effects.
-
Drug Synergy Studies: Investigation of its potential to enhance the efficacy of existing anticancer drugs.
Data Presentation: Cytotoxicity of Imidazolidinone Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various imidazolidinone derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing concentration ranges for experiments with this compound.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 9r | HCT116 | Colorectal | Not Specified | [3] |
| SW620 | Colorectal | Not Specified | [3] | |
| Compound 7 | HepG-2 | Liver | Not Specified | [4] |
| HCT-116 | Colon | Not Specified | [4] | |
| Compound 9 | HepG-2 | Liver | Not Specified | [4] |
| HCT-116 | Colon | Not Specified | [4] | |
| Compound 3e | MCF-7 | Breast | 20.4 (µg/mL) | [5] |
| Imidazopyridine-linked thiazolidinone (5h) | MCF-7 | Breast | Not Specified | [6] |
| A549 | Lung | Not Specified | [6] | |
| DU145 | Prostate | Not Specified | [6] | |
| Imidazopyridine-linked thiazolidinone (6f) | MCF-7 | Breast | Not Specified | [6] |
| A549 | Lung | Not Specified | [6] | |
| DU145 | Prostate | Not Specified | [6] | |
| Imidazopyridine-linked thiazolidinone (6h) | MCF-7 | Breast | Not Specified | [6] |
| A549 | Lung | Not Specified | [6] | |
| DU145 | Prostate | Not Specified | [6] | |
| Imidazolidin-2-thione Derivative (3) | MCF-7 | Breast | 3.26 | [7] |
| Imidazolidin-2-thione Derivative (7) | MCF-7 | Breast | 4.31 | [7] |
Experimental Protocols
Preparation of Stock Solution
-
Solvent Selection: Due to the heterocyclic nature of this compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a stock concentration of 10-50 mM.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.[5]
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, HCT-116, A549) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) indicates phosphatidylserine externalization (early apoptosis), while PI signal indicates loss of membrane integrity (late apoptosis/necrosis).
-
Signaling Pathways and Visualizations
Proposed ROS-Mediated Apoptotic Pathway
Several imidazolidinone derivatives have been reported to induce apoptosis through the generation of Reactive Oxygen Species (ROS).[3] This leads to the activation of stress-activated protein kinases like JNK, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial-dependent apoptosis.
Caption: Proposed ROS-mediated apoptotic pathway for imidazolidinone derivatives.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic potential of a novel compound like this compound.
Caption: General workflow for in vitro cytotoxicity screening.
Potential Involvement in PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and it is frequently dysregulated in cancer.[8][9] Some imidazo[1,2-a]pyridine derivatives, which share structural similarities with the pyridin-yl-imidazolidinone scaffold, have been shown to inhibit this pathway.[2]
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell [mdpi.com]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Pyridin-4-yl-imidazolidin-2-one as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic small molecule that features both a pyridine ring and an imidazolidin-2-one core. While this specific compound is not extensively documented as a kinase inhibitor in publicly available literature, its structural motifs are prevalent in a wide range of clinically relevant kinase inhibitors. The pyridine ring is a well-established pharmacophore in kinase inhibition, often involved in hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. Similarly, the imidazolidin-2-one scaffold is present in various bioactive molecules and serves as a versatile template for inhibitor design.
These application notes provide a theoretical framework for investigating the potential of this compound as a kinase inhibitor. The protocols and methodologies outlined below are based on established practices for the characterization of novel small molecule kinase inhibitors and are intended to guide researchers in the initial exploration of this compound's biological activity.
Potential Kinase Targets and Signaling Pathways
Based on the structural similarity of this compound to known kinase inhibitors containing pyridinyl and imidazolidinone-like moieties, several kinase families are proposed as potential targets. For instance, patent literature describes 1-pyrimidinyl- or 1-pyridinyl-2-amino benzimidazole derivatives as inhibitors of Aurora, FLT-3, and PDK1 kinases[1]. Furthermore, the broader class of pyridinyl-containing compounds has been explored as inhibitors for a multitude of kinases, including those in the CMGC (CDK, MAPK, GSK3, CLK) and TK (Tyrosine Kinase) families.
A logical starting point for screening this compound would be against a panel of kinases implicated in oncology and inflammatory diseases, where pyridinyl-based inhibitors have shown significant promise.
Hypothetical Signaling Pathway Inhibition
References
Application Notes and Protocols for the Antimitotic Activity of Pyridinyl Imidazolidinone Analogs
Disclaimer: These application notes and protocols are based on published data for structurally related compounds to 1-Pyridin-4-yl-imidazolidin-2-one, including various pyridine and imidazolidinone derivatives. The information provided should be considered representative and may require optimization for the specific compound of interest.
Introduction
Compounds featuring pyridine and imidazolidinone scaffolds have emerged as a promising class of small molecules with potent antimitotic activity. These agents typically exert their effects by interfering with microtubule dynamics, a critical process for cell division. Disruption of microtubule polymerization leads to mitotic arrest, most commonly in the G2/M phase of the cell cycle, and subsequently induces apoptosis in cancer cells. This document provides a summary of the antimitotic activity of representative pyridinyl imidazolidinone analogs, along with detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the in vitro anticancer activity of various pyridine and imidazolidinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Representative Pyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic Cancer) | 1.95 | [1] |
| Imidazo[1,2-a]pyridine derivative (12b) | Hep-2 (Laryngeal Cancer) | 11 | [2] |
| HepG2 (Liver Cancer) | 13 | [2] | |
| MCF-7 (Breast Cancer) | 11 | [2] | |
| A375 (Melanoma) | 11 | [2] | |
| Imidazo[4,5-b]pyridine derived acrylonitrile (21) | Various Human Cancer Cell Lines | 0.2 - 0.6 | [3] |
Table 2: IC50 Values of Representative Imidazolidinone Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-thioxoimadazolidin-4-one derivative (Compound 4) | HepG2 (Liver Cancer) | 0.017 | [4] |
| 2-thioxoimadazolidin-4-one derivative (Compound 2) | HepG2 (Liver Cancer) | 0.18 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[5][6][7][8][9]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[8]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[6]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)[10]
-
Test compound
-
Paclitaxel (stabilizing agent, positive control)
-
Nocodazole or Vinblastine (destabilizing agent, positive control)[11][12]
-
96-well half-area plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare the tubulin solution in the provided polymerization buffer containing GTP on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include controls with DMSO, paclitaxel, and nocodazole.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance (turbidity) at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[10][12]
-
Plot the absorbance as a function of time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates a microtubule-destabilizing activity.
Visualizations
Signaling Pathway
Experimental Workflow: Cell Cycle Analysis
Experimental Workflow: Tubulin Polymerization Assay
References
- 1. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. medicine.uams.edu [medicine.uams.edu]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 1-Pyridin-4-yl-imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the antimicrobial screening of the novel compound 1-Pyridin-4-yl-imidazolidin-2-one. The protocols outlined below are based on established and widely accepted methodologies for determining the efficacy of new antimicrobial agents. While specific experimental data for this compound is not yet publicly available, this document serves as a practical guide for its evaluation.
Data Presentation
Effective and clear presentation of quantitative data is crucial for the evaluation and comparison of antimicrobial efficacy. The following tables provide a standardized format for presenting key antimicrobial parameters. Researchers should populate these tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | This compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic) |
| Staphylococcus aureus | [Insert Data] | [Insert Data] | [Insert Interpretation] |
| Escherichia coli | [Insert Data] | [Insert Data] | [Insert Interpretation] |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | [Insert Interpretation] |
| Candida albicans | [Insert Data] | [Insert Data] | [Insert Interpretation] |
Table 3: Zone of Inhibition Diameters for this compound
| Test Microorganism | Disk Content (µg) of this compound | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Positive Control |
| Staphylococcus aureus | [Insert Data] | [Insert Data] | e.g., Vancomycin (30 µg) | [Insert Data] |
| Escherichia coli | [Insert Data] | [Insert Data] | e.g., Ciprofloxacin (5 µg) | [Insert Data] |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] | e.g., Gentamicin (10 µg) | [Insert Data] |
| Candida albicans | [Insert Data] | [Insert Data] | e.g., Fluconazole (25 µg) | [Insert Data] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in the evaluation of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates.[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[1]
-
Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Positive control antibiotics
-
Sterile saline or broth
-
0.5 McFarland turbidity standard.[6]
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test organism.[2]
-
Suspend the colonies in sterile saline or broth.[2]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, dispense 50 µL of sterile broth into all wells except the first column.[2]
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the wells in the first column.[2]
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate.[2]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[6]
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[6]
-
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9]
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and spreader
-
Incubator
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
From each of these wells, aspirate a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a fresh agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, determined by a lack of colony formation on the agar plate.[9][10]
Protocol 3: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[11][12]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter).[13]
-
Mueller-Hinton Agar (MHA) plates.[13]
-
Test bacterial strains
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs.[13]
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[11]
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[13]
-
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening and a hypothetical mechanism of action.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Hypothetical Bacterial Signaling Pathway Inhibition.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. microchemlab.com [microchemlab.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. asm.org [asm.org]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Anticancer Research with 1-Pyridin-4-yl-imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1-Pyridin-4-yl-imidazolidin-2-one in Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This compound is a synthetic small molecule that integrates two key pharmacophores: a pyridine ring and an imidazolidin-2-one core. While direct and extensive research on this specific molecule is nascent, the well-documented anticancer properties of its constituent moieties provide a strong rationale for its investigation as a potential therapeutic agent.
The pyridine ring is a fundamental structural motif found in numerous established anticancer drugs. Its derivatives have been shown to exhibit a wide range of antitumor activities, including the induction of cell cycle arrest and apoptosis in various cancer cell lines, such as breast and liver cancer.[1] Similarly, the imidazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent antiproliferative effects. For instance, certain imidazolidin-4-one derivatives have been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS).[2]
This document serves as a comprehensive guide for researchers interested in exploring the anticancer potential of this compound. It provides a postulated mechanism of action based on related compounds, along with detailed protocols for in vitro evaluation.
Postulated Mechanism of Action
Based on the known biological activities of structurally related pyridine and imidazolidinone compounds, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism involves the induction of cell cycle arrest and apoptosis, potentially through the activation of tumor suppressor proteins and stress-activated protein kinases.
Many pyridine-containing anticancer compounds have been observed to induce G2/M phase arrest and apoptosis.[1] This is often mediated through the upregulation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[3] Concurrently, activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the cellular response to stress, can further promote apoptosis.[1][2] Some imidazo[1,2-a]pyridine derivatives have also been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[4]
A hypothetical signaling cascade for the anticancer activity of this compound is depicted below:
Caption: Postulated signaling pathway for this compound.
Synthesis of this compound
Application Notes and Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of the anticancer properties of this compound.
In Vitro Cell Viability (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to ~80% confluency.[2]
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Recommendation |
| Cell Lines | MCF-7 (Breast), HepG2 (Liver), A549 (Lung), HCT116 (Colon)[1][2][5] |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 µM to 100 µM |
| Incubation Times | 24, 48, 72 hours |
| Positive Control | Doxorubicin or Cisplatin |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Cell Fixation:
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The DNA content of the cells is measured, and a histogram is generated to show the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would suggest cell cycle arrest at this stage.[1]
-
Western Blotting for Key Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the postulated signaling pathways.
Protocol:
-
Protein Extraction:
-
Treat cells with the compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Caspase-3, PARP, p-AKT, p-mTOR, β-actin as a loading control) overnight at 4°C.[3][4]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software.
-
| Target Pathway | Primary Antibodies |
| Cell Cycle Arrest | p53, p21, Cyclin B1 |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2 |
| PI3K/AKT Pathway | p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR |
| Loading Control | β-actin, GAPDH |
Data Interpretation and Troubleshooting
-
IC₅₀ Values: A low IC₅₀ value suggests high potency. Compare the IC₅₀ values across different cell lines and time points to understand the compound's selectivity and time-dependent effects.
-
Apoptosis vs. Necrosis: A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations indicates apoptosis-mediated cell death. A large Annexin V-/PI+ population would suggest a necrotic mechanism.
-
Cell Cycle Arrest: An accumulation of cells in a specific phase (e.g., G2/M) after treatment indicates that the compound interferes with cell cycle progression at that checkpoint.
-
Western Blot: Changes in the expression or phosphorylation status of target proteins can confirm the engagement of specific signaling pathways. For example, an increase in cleaved Caspase-3 and cleaved PARP confirms apoptosis. A decrease in p-AKT and p-mTOR would support the inhibition of this survival pathway.[4]
Troubleshooting:
-
Compound Solubility: Ensure the compound is fully dissolved in the stock solution. Precipitates can lead to inaccurate concentrations and inconsistent results.
-
Cell Health: Use healthy, sub-confluent cells for all experiments to ensure reproducibility.
-
Antibody Specificity: Validate the specificity of primary antibodies to avoid non-specific bands in Western blotting.
By following these application notes and protocols, researchers can systematically investigate the anticancer potential of this compound and elucidate its mechanism of action, paving the way for its potential development as a novel cancer therapeutic.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-Pyridin-4-yl-imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 1-Pyridin-4-yl-imidazolidin-2-one in high-throughput screening (HTS) campaigns. Based on available data for structurally related compounds and its described activity, this compound is presented here as a putative inhibitor of the Growth Hormone Receptor (GHR) signaling pathway.[1] The protocols outlined below are intended to serve as a comprehensive guide for the design and execution of primary and secondary screening assays to identify and characterize the inhibitory potential of this compound.
Introduction to this compound
This compound is a small molecule belonging to the imidazolidinone class of heterocyclic compounds. While comprehensive screening data for this specific molecule is not widely published, its structural motifs are of significant interest in medicinal chemistry. The imidazolidinone core is a prevalent scaffold in numerous biologically active compounds, and the pyridine ring is a common feature in many FDA-approved drugs.[2] Notably, this compound has been described as a potent inhibitor of the growth hormone receptor.[1]
The Growth Hormone Receptor (GHR) is a member of the cytokine receptor superfamily and plays a crucial role in growth, metabolism, and cell proliferation.[2][3] Dysregulation of the GHR signaling pathway is implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention. The primary signaling cascade initiated by GHR activation is the JAK/STAT pathway.[3][4]
Postulated Mechanism of Action: Inhibition of GHR Signaling
Upon binding of growth hormone (GH), the GHR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2).[2] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[4] Recruited STAT proteins are subsequently phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression, which in turn drives cellular proliferation and other metabolic effects.[5]
This compound is postulated to act as an antagonist of the GHR, thereby inhibiting the downstream JAK/STAT signaling cascade. This inhibition would prevent the phosphorylation and activation of STAT5, leading to a reduction in the expression of GH-responsive genes and a subsequent decrease in cell proliferation and survival in GH-dependent cell lines.
Below is a diagram illustrating the postulated point of inhibition for this compound within the GHR signaling pathway.
Caption: Postulated inhibition of the GHR signaling pathway.
Data Presentation
The following tables present hypothetical data for this compound, illustrating the expected outcomes from the screening protocols detailed in this document. These tables are for representative purposes to guide data analysis and interpretation.
Table 1: Primary High-Throughput Screening Data
| Compound ID | Concentration (µM) | Luciferase Signal (RLU) | % Inhibition | Hit (Z-score < -2) |
| DMSO Control | - | 500,000 | 0 | No |
| Positive Control (GHR Antagonist) | 10 | 50,000 | 90 | Yes |
| This compound | 10 | 150,000 | 70 | Yes |
| Inactive Compound 1 | 10 | 480,000 | 4 | No |
| Inactive Compound 2 | 10 | 510,000 | -2 | No |
Table 2: Secondary Assay - Dose-Response Data
| Compound | IC50 (µM) | Hill Slope |
| This compound | 1.5 | 1.2 |
| Positive Control (GHR Antagonist) | 0.8 | 1.1 |
Experimental Protocols
The following protocols provide a framework for a high-throughput screening campaign to identify and validate inhibitors of the GHR signaling pathway.
Primary Assay: STAT5-Luciferase Reporter Gene Assay
This primary assay is designed for high-throughput screening to identify compounds that inhibit the GH-induced activation of a STAT5-responsive luciferase reporter.
Materials:
-
HEK293 cells stably co-transfected with the human GHR and a STAT5-responsive luciferase reporter construct.
-
Assay Medium: Dulbecco's Modified Eagle Medium (DMEM) with 0.1% Bovine Serum Albumin (BSA).
-
Recombinant Human Growth Hormone (hGH).
-
This compound and other test compounds.
-
Luciferase assay reagent.
-
384-well white, clear-bottom assay plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture the reporter cell line to ~80% confluency.
-
Resuspend cells in assay medium and seed 5,000 cells/well in 20 µL into 384-well plates.
-
Incubate plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an automated liquid handler, transfer 100 nL of compound solution to the assay plates.
-
For controls, add DMSO (negative control) and a known GHR antagonist (positive control).
-
-
Agonist Stimulation:
-
Prepare a solution of hGH in assay medium at a concentration that elicits 80% of the maximal response (EC80).
-
Add 5 µL of the hGH solution to all wells except for the unstimulated control wells.
-
Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plates and luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Secondary Assay: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This secondary assay confirms the inhibitory activity of hits from the primary screen by measuring their effect on the proliferation of a GH-dependent cell line.
Materials:
-
GH-dependent cell line (e.g., Ba/F3-hGHR).
-
Growth Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and relevant supplements.
-
Assay Medium: RPMI-1640 with 0.5% FBS.
-
Recombinant Human Growth Hormone (hGH).
-
Hit compounds from the primary screen.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
384-well white, clear-bottom assay plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Wash cells with PBS and resuspend in assay medium.
-
Seed 2,000 cells/well in 20 µL into 384-well plates.
-
-
Compound Treatment:
-
Prepare 8-point, 3-fold serial dilutions of the hit compounds.
-
Add 100 nL of the diluted compounds to the assay plates.
-
-
Agonist Stimulation:
-
Add 5 µL of hGH (at EC50 concentration for proliferation) to all wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the high-throughput screening campaign.
Caption: High-throughput screening workflow for inhibitor discovery.
Conclusion
The protocols and workflows described in this document provide a robust framework for a high-throughput screening campaign to identify and validate potent inhibitors of the GHR signaling pathway, with this compound as a candidate compound. The imidazolidinone scaffold represents a promising starting point for the development of novel therapeutics targeting diseases associated with aberrant GHR activity. It is important to note that these protocols are templates and may require optimization based on the specific cell lines and reagents used.
References
- 1. Classical and Novel GH Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of signaling by growth hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-enm.org [e-enm.org]
- 4. sinobiological.com [sinobiological.com]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for 1-Pyridin-4-yl-imidazolidin-2-one
Authored by: Your Senior Application Scientist
Introduction: A Strategic Approach to Characterizing 1-Pyridin-4-yl-imidazolidin-2-one
The compound this compound is a novel small molecule with a chemical structure suggestive of potential kinase inhibitory activity. The presence of a pyridine ring and an imidazolidin-2-one core, motifs found in various bioactive compounds, including kinase inhibitors, warrants a systematic investigation of its cellular effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement a tiered series of cell-based assays to elucidate the biological activity of this compound.
Our approach is designed to be logical and iterative, beginning with a broad assessment of cellular viability to determine appropriate concentration ranges for subsequent, more specific mechanistic studies. Following this initial screen, we will focus on two key signaling pathways known to be modulated by small molecule kinase inhibitors: the Rho-Kinase (ROCK) signaling pathway and the Wnt/β-catenin signaling pathway, which is critically regulated by Glycogen Synthase Kinase 3 (GSK-3). These pathways are implicated in a multitude of disease states, including cancer, neurodegenerative disorders, and cardiovascular diseases, making them high-value targets for drug discovery.[4][5][6]
This guide provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring that the generated data is robust, reproducible, and readily interpretable.
Tier 1 Assay: Foundational Assessment of Cell Viability and Cytotoxicity
Before delving into specific signaling pathways, it is crucial to determine the effect of this compound on overall cell health. This initial screen will establish a concentration range where the compound can be studied for its specific modulatory effects without confounding cytotoxicity.
Principle of the Assay
A common and reliable method for assessing cell viability is the use of a tetrazolium-based colorimetric assay, such as the WST-1 assay. This assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the tetrazolium salt to a formazan dye, resulting in a color change that is quantifiable by spectrophotometry. A reduction in color formation is indicative of decreased cell viability or proliferation.[7]
Experimental Protocol: WST-1 Cell Viability Assay
-
Cell Seeding:
-
Select a relevant cell line for initial screening (e.g., HEK293 for general viability, or a cancer cell line like HeLa or A549).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a positive control for cytotoxicity (e.g., 10% DMSO or a known cytotoxic agent).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
-
WST-1 Reagent Addition and Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The results should be expressed as a percentage of the vehicle control. This data will be used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Compound Concentration (µM) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 98% |
| 1 | 95% |
| 10 | 85% |
| 50 | 55% |
| 100 | 20% |
| Table 1: Example data from a WST-1 cell viability assay. |
Subsequent mechanistic assays should be performed at concentrations below the IC₅₀ value to ensure that the observed effects are due to specific pathway modulation and not general cytotoxicity.
Tier 2 Assays: Target-Specific Pathway Interrogation
Based on the chemical structure of this compound, we propose investigating its effects on the ROCK and Wnt/β-catenin signaling pathways.
Application Note 1: Assessing Inhibition of the Rho-Kinase (ROCK) Signaling Pathway
Scientific Rationale
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and smooth muscle contraction.[6] Dysregulation of ROCK signaling is implicated in various diseases, including hypertension and cancer.[4][6] We will assess the ability of this compound to inhibit ROCK activity by measuring the phosphorylation of a key downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[4][8]
Caption: ROCK signaling pathway leading to actin-myosin contraction.
Experimental Workflow: In-Cell Western Assay for p-MYPT1
Caption: Workflow for the In-Cell Western assay.
Detailed Protocol
-
Cell Seeding:
-
Seed A7r5 cells (rat aortic smooth muscle cells) in a 96-well plate at a density of 1.5 x 10⁴ cells per well.
-
Incubate overnight to allow for adherence.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash with serum-free medium.
-
Incubate the cells in serum-free medium for 24 hours to reduce basal ROCK activity.
-
-
Compound Pre-treatment:
-
Stimulation:
-
Stimulate the cells with a ROCK activator such as lysophosphatidic acid (LPA) or U-46619 for 30 minutes to induce MYPT1 phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking:
-
Block non-specific binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
-
Primary Antibody Incubation:
-
Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer:
-
Rabbit anti-phospho-MYPT1 (Thr853) antibody.
-
Mouse anti-GAPDH or other suitable loading control antibody.
-
-
-
Secondary Antibody Incubation:
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells and acquire images using an infrared imaging system.
-
Quantify the fluorescence intensity for both p-MYPT1 and the loading control.
-
Data Analysis
Normalize the p-MYPT1 signal to the loading control signal. Express the results as a percentage of the stimulated vehicle control. Calculate the IC₅₀ value for the inhibition of MYPT1 phosphorylation.
| Compound | IC₅₀ (µM) for p-MYPT1 Inhibition |
| This compound | 2.5 |
| Y-27632 (Positive Control) | 0.8 |
| Table 2: Example IC₅₀ values for ROCK pathway inhibition. |
Application Note 2: Probing Modulation of the Wnt/β-Catenin Signaling Pathway
Scientific Rationale
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. A key negative regulator of this pathway is Glycogen Synthase Kinase 3 (GSK-3).[5] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 leads to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes.[5][7][11] This assay will determine if this compound can modulate this pathway, likely through the inhibition of GSK-3.
Caption: Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.
Experimental Workflow: TCF/LEF Reporter Assay
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 9. Y-27632, ROCK inhibitor - Small Molecules Products StemRD [stemrd.com]
- 10. atcc.org [atcc.org]
- 11. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Pyridin-4-yl-imidazolidin-2-one as a Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The information presented in these application notes regarding the biological activity of 1-Pyridin-4-yl-imidazolidin-2-one is based on preliminary, unverified data from commercial suppliers. The experimental protocols provided are generalized procedures based on methodologies used for similar classes of compounds and biological targets. These protocols are intended to serve as a starting point for investigation and will require optimization and validation for this specific chemical entity.
Introduction
This compound is a small molecule with the chemical formula C₈H₉N₃O and a molecular weight of 163.18 g/mol .[1][2] While peer-reviewed literature on its specific biological targets is not currently available, preliminary supplier information suggests potential activity as an inhibitor of the growth hormone receptor and as an antagonist of the alpha-2 adrenergic receptor.[3] These application notes provide a framework for researchers to investigate these potential activities and utilize this compound as a chemical probe.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O | [1][2] |
| Molecular Weight | 163.18 g/mol | [1][2] |
| Purity | Typically ≥98% | [2] |
| CAS Number | 52210-90-9 | [1] |
Potential Biological Activities and Data Presentation
Based on preliminary information, this compound is suggested to have the following biological activities. The following tables are presented to structure the potential quantitative data that would need to be experimentally determined.
Table 1: Potential Alpha-2 Adrenergic Receptor Antagonist Activity
| Assay Type | Receptor Subtype | Radioligand | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |
| Radioligand Binding | α₂ₐ | e.g., [³H]-Rauwolscine | To be determined | To be determined |
| Radioligand Binding | α₂ₑ | e.g., [³H]-Rauwolscine | To be determined | To be determined |
| Radioligand Binding | α₂c | e.g., [³H]-Rauwolscine | To be determined | To be determined |
| Functional (cAMP) | α₂ₐ | - | To be determined | - |
Table 2: Potential Growth Hormone Receptor Inhibitory Activity
| Assay Type | Cell Line | Endpoint Measured | Test Compound IC₅₀ (nM) |
| Reporter Gene Assay | GHR-expressing cells | Luciferase activity | To be determined |
| JAK2 Phosphorylation | GHR-expressing cells | pJAK2 levels | To be determined |
| STAT5 Phosphorylation | GHR-expressing cells | pSTAT5 levels | To be determined |
| IGF-1 Secretion | e.g., Hepatocytes | IGF-1 levels | To be determined |
Signaling Pathways
The following diagrams illustrate the signaling pathways potentially modulated by this compound.
Experimental Protocols
Protocol 1: Alpha-2 Adrenergic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for alpha-2 adrenergic receptors.
Materials:
-
Cell membranes from a cell line stably expressing the desired alpha-2 adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: e.g., [³H]-Rauwolscine for broad alpha-2 antagonism.
-
Non-specific binding control: e.g., 10 µM Yohimbine.
-
This compound stock solution in DMSO.
-
96-well plates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of this compound (typically in a serial dilution).
-
50 µL of radioligand at a concentration near its Kₑ (e.g., 1-2 nM [³H]-Rauwolscine).
-
50 µL of cell membrane suspension (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay for Alpha-2 Adrenergic Receptor Antagonism
This protocol assesses the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
A cell line expressing the alpha-2 adrenergic receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™ or HTRF®).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Alpha-2 adrenergic agonist (e.g., UK-14,304 or clonidine).
-
Forskolin (to stimulate adenylate cyclase).
-
This compound stock solution in DMSO.
-
cAMP detection reagents.
-
384-well white, solid-bottom plates.
-
Plate reader compatible with the detection chemistry.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Addition: Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the alpha-2 adrenergic agonist (typically at its EC₈₀) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for changes in cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response by this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
Protocol 3: Western Blot for STAT5 Phosphorylation in Growth Hormone Receptor Signaling
This protocol determines if this compound can inhibit GH-induced phosphorylation of STAT5.
Materials:
-
Cell line expressing the human growth hormone receptor (e.g., HEK293-hGHR or a relevant cancer cell line).
-
Cell culture medium and serum.
-
Growth Hormone (GH).
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagents (BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL Western blotting detection reagents.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with GH (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL reagents and an imaging system.
-
-
Re-probing:
-
Strip the membrane and re-probe with anti-total STAT5 and then with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT5, total STAT5, and the loading control.
-
Normalize the phospho-STAT5 signal to the total STAT5 and loading control signals.
-
Plot the normalized signal against the concentration of this compound to determine its inhibitory effect.
-
Conclusion
This compound presents an intriguing starting point for the development of a chemical probe based on preliminary, unconfirmed reports of its bioactivity. The protocols outlined above provide a comprehensive framework for the initial characterization of this compound as a potential antagonist of the alpha-2 adrenergic receptor and an inhibitor of the growth hormone receptor signaling pathway. Rigorous experimental validation is essential to confirm these activities, determine potency and selectivity, and ultimately establish the utility of this compound as a valuable tool for biological research and drug discovery.
References
Application Notes and Protocols for 1-Pyridin-4-yl-imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for the investigation of 1-Pyridin-4-yl-imidazolidin-2-one, a novel small molecule with potential therapeutic applications. Based on the activities of structurally related imidazolidinone compounds, a hypothetical mechanism of action as a kinase inhibitor is explored.[1][2] This document outlines detailed protocols for in vitro and in vivo studies to characterize its biological activity, including target validation, cellular effects, and preliminary efficacy in preclinical models. The provided methodologies and data presentation formats are intended to guide researchers in the systematic evaluation of this compound for anticancer drug development.
Introduction
This compound is a heterocyclic compound belonging to the imidazolidinone class.[3] While the specific biological targets of this molecule are yet to be fully elucidated, the imidazolidinone scaffold is present in numerous compounds with diverse pharmacological activities, including anticancer, antimitotic, antimicrobial, and hypoglycemic effects.[1][4][5][6][7][8] Notably, derivatives of the related thiazolidinone and imidazolidinone structures have been identified as inhibitors of critical signaling pathways in cancer, such as those mediated by Src family kinases.[2]
This document presents a detailed experimental design to investigate the potential of this compound as a kinase inhibitor for cancer therapy. The following protocols describe a systematic approach, from initial biochemical assays to in vivo efficacy studies.
Physicochemical Properties
A summary of the basic chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃O | [3][9] |
| Molecular Weight | 163.18 g/mol | [3][9] |
| CAS Number | 52210-90-9 | [9] |
| Purity | >98% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in water |
Experimental Workflows
A logical workflow for the characterization of this compound is essential for a thorough understanding of its therapeutic potential. The proposed workflow begins with broad biochemical screening, followed by focused cellular assays and culminating in preclinical in vivo models.
Figure 1: Experimental workflow for the characterization of this compound.
In Vitro Studies: Protocols and Data Presentation
Kinase Inhibition Assays
Objective: To identify potential kinase targets of this compound and determine its inhibitory potency.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound (dissolved in DMSO).
-
Procedure:
-
Prepare a serial dilution of this compound in a 384-well plate.
-
Add the kinase, substrate, and ATP to initiate the kinase reaction.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| Src | 50 |
| Lck | 85 |
| Yes | 120 |
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
Cell Viability Assays
Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Protocol: MTT Cell Proliferation Assay
-
Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231, MCF7 for breast cancer; A549 for lung cancer).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.
-
Data Presentation: Hypothetical GI50 Data
| Cell Line | Tissue of Origin | GI50 (µM) |
| MDA-MB-231 | Breast Cancer | 0.5 |
| MCF7 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 0.8 |
| Normal Fibroblasts | Normal Tissue | >50 |
Cellular Mechanism of Action Studies
Western Blot Analysis
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of the target kinase and its downstream effectors.
Protocol: Western Blotting
-
Procedure:
-
Treat cancer cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-Src (Y416), total Src, p-FAK, total FAK, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Hypothetical Signaling Pathway
Figure 2: Hypothetical signaling pathway inhibited by this compound.
In Vivo Studies
Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol: Human Tumor Xenograft in Nude Mice
-
Animals: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., MDA-MB-231) into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound at different doses).
-
Administer the compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.5 |
| Compound | 25 | 850 ± 180 | 43 | +1.0 |
| Compound | 50 | 450 ± 120 | 70 | -1.5 |
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically investigating its biochemical and cellular activities, followed by in vivo efficacy studies, researchers can thoroughly characterize its therapeutic potential. The provided protocols and data presentation formats are intended to serve as a guide for generating reproducible and comparable results in the field of drug discovery and development. Further studies will be necessary to fully elucidate the mechanism of action and to assess the safety and pharmacokinetic profile of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
Application of Pyridine-Based Heterocyclic Compounds in Glioblastoma Research
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of less than 15 months.[1] The highly infiltrative nature of GBM and its resistance to conventional therapies necessitate the development of novel therapeutic strategies. Targeted therapies aimed at specific molecular pathways driving tumor growth and survival represent a promising approach. While direct research on 1-Pyridin-4-yl-imidazolidin-2-one in glioblastoma is limited, extensive research has been conducted on closely related chemical scaffolds, particularly imidazo[4,5-c]pyridin-2-one and 3-pyrimidin-4-yl-oxazolidin-2-one derivatives. These compounds have shown significant potential as inhibitors of key oncogenic drivers in glioblastoma, namely Src family kinases (SFKs) and mutant isocitrate dehydrogenase 1 (IDH1).
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of these classes of compounds in glioblastoma research, based on available scientific literature.
Application Note 1: Imidazo[4,5-c]pyridin-2-one Derivatives as Src Family Kinase (SFK) Inhibitors
Mechanism of Action
Src family kinases (SFKs) are non-receptor tyrosine kinases that are frequently overexpressed and activated in glioblastoma.[2] They play a crucial role in regulating cell proliferation, survival, migration, and invasion, processes that are central to GBM's aggressive phenotype.[2][3] Elevated Src activity has been observed in GBM patient samples and cell lines.[1] Imidazo[4,5-c]pyridin-2-one derivatives have been designed as ATP-competitive inhibitors of SFKs.[1] By binding to the ATP-binding pocket of kinases like c-Src and Fyn, these compounds block their catalytic activity, thereby inhibiting downstream signaling pathways that promote tumor progression.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of representative imidazo[4,5-c]pyridin-2-one derivatives against SFKs and their anti-proliferative effects on glioblastoma cell lines.
| Compound | Target Kinase | IC50 (µM) |
| 1d | c-Src | 0.23 |
| Fyn | 0.31 | |
| 1e | c-Src | 0.26 |
| Fyn | 0.20 | |
| 1q | c-Src | 0.17 |
| Fyn | 0.15 | |
| 1s | c-Src | 0.11 |
| Fyn | 0.09 | |
| Data from a study on imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors.[1] |
| Compound | U87 Cells IC50 (µM) | U251 Cells IC50 (µM) | T98G Cells IC50 (µM) |
| 1d | 10.21 | 15.34 | 12.87 |
| 1e | 12.32 | 18.91 | 15.63 |
| 1q | 8.76 | 13.45 | 11.29 |
| 1s | 4.53 | 6.88 | 5.72 |
| Data from a study on the anti-proliferative activity of imidazo[4,5-c]pyridin-2-one derivatives in glioblastoma cell lines.[1] |
Signaling Pathway
Experimental Protocols
1. In Vitro Src Kinase Inhibition Assay [4][5]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Src kinase.
-
Materials:
-
Recombinant human c-Src enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[4]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).
-
Add 2 µL of Src enzyme solution.
-
Add 2 µL of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Plot the percentage of activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell Viability (MTT) Assay [6][7]
-
Objective: To assess the effect of a test compound on the viability and proliferation of glioblastoma cells.
-
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 1.5 x 10⁴ cells/mL in 100 µL of medium.[6]
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, DMSO) for 72 hours.[6]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Application Note 2: 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives as Mutant IDH1 Inhibitors
Mechanism of Action
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are found in a significant subset of gliomas.[8] These mutations result in a neomorphic enzymatic activity, where the mutant IDH1 enzyme converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[8][9] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation, which drives tumorigenesis.[9] 3-Pyrimidin-4-yl-oxazolidin-2-one derivatives have been developed as allosteric inhibitors that specifically target the mutant form of the IDH1 enzyme.[10] By inhibiting the production of 2-HG, these compounds aim to reverse the oncogenic effects of the IDH1 mutation.[10]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative 3-pyrimidin-4-yl-oxazolidin-2-one derivatives against mutant IDH1 and their effect on 2-HG production in a cellular context.
| Compound | Mutant IDH1 (R132H) Cellular IC50 (µM) |
| Compound 2 | 0.039 |
| Compound 9 | 0.015 |
| Compound 10 | 0.021 |
| Compound 18 | 0.003 |
| Compound 19 | 0.004 |
| Data from a study on 3-pyrimidin-4-yl-oxazolidin-2-ones as mutant IDH1 inhibitors.[10] |
Signaling Pathway
Experimental Protocols
1. Mutant IDH1 Enzymatic Assay [9][11]
-
Objective: To measure the enzymatic activity of mutant IDH1 and the inhibitory effect of test compounds by monitoring the consumption of NADPH.
-
Materials:
-
Recombinant human mutant IDH1 (e.g., R132H) enzyme
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, pH 7.4)[11]
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Test compound (dissolved in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound or DMSO (vehicle control).
-
Add the recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[9][11]
-
Prepare a substrate mix containing α-KG and NADPH in assay buffer.
-
Initiate the reaction by adding the substrate mix to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Calculate the rate of NADPH consumption (decrease in OD/min) for each well and determine the IC50 value as described previously.
-
2. Cellular 2-HG Measurement Assay [9][12]
-
Objective: To quantify the intracellular levels of 2-HG in glioblastoma cells expressing mutant IDH1 after treatment with an inhibitor.
-
Materials:
-
Mutant IDH1-expressing glioblastoma cells
-
Test compound
-
Multi-well cell culture plates
-
Metabolite extraction buffer (e.g., 80% methanol)
-
2-HG assay kit or LC-MS/MS system
-
-
Procedure:
-
Seed mutant IDH1-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold metabolite extraction buffer and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Quantify 2-HG levels in the supernatant using a commercial 2-HG assay kit or by LC-MS/MS, following the manufacturer's or instrument's protocol.
-
Normalize 2-HG levels to total protein concentration or cell number.
-
Plot the 2-HG levels as a function of the inhibitor concentration to determine the IC50 for 2-HG inhibition.
-
Application Note 3: In Vivo Evaluation in Glioblastoma Xenograft Models
Workflow
The in vivo efficacy of promising compounds is typically evaluated using orthotopic xenograft models, which involve implanting human glioblastoma cells into the brains of immunodeficient mice. Patient-derived xenografts (PDXs) are particularly valuable as they closely recapitulate the heterogeneity and biology of the original human tumor.[13][14]
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. A Patient-Derived Xenograft Model of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of Compound X, a Novel Pyridinyl-imidazolidinone Derivative for Studying Src Family Kinases
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the characterization of Compound X, a representative pyridinyl-imidazolidinone derivative, as a tool for studying Src family kinases (SFKs). Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and angiogenesis.[1][2] Their dysregulation is frequently implicated in the progression of various cancers, making them important therapeutic targets.[3] These protocols describe the necessary biochemical and cellular assays to characterize the potency, cellular activity, and selectivity of novel SFK inhibitors like Compound X.
Introduction to Src Family Kinases
The Src family is a group of non-receptor tyrosine kinases that includes nine members in humans, with c-Src being the most well-known.[4][5] These kinases are integral components of signaling pathways initiated by various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins.[6] The activation of Src is a multi-step process often involving the dephosphorylation of a C-terminal inhibitory tyrosine residue (Tyr530 in human Src) and autophosphorylation of a tyrosine residue in the activation loop (Tyr419 in human Src), which stabilizes the active conformation.[4][7] Once active, Src phosphorylates a wide array of downstream substrates, propagating signals through pathways such as the Ras/MAPK and PI3K/Akt pathways, which are critical for cell function and are often hyperactivated in cancer.[2][8]
Characterization of Compound X
The following sections provide a comprehensive workflow for characterizing a novel SFK inhibitor, referred to here as Compound X. This workflow is designed to assess the compound's biochemical potency, its efficacy in a cellular context, and its selectivity profile.
Biochemical Characterization: In Vitro Kinase Assay
The initial step in characterizing a novel inhibitor is to determine its potency against the purified target enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor potency.[9][10] A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[2][3][11]
Table 1: Biochemical Potency of Compound X against Src Family Kinases
| Kinase | IC50 (nM) |
| c-Src | 15 |
| Fyn | 45 |
| Lyn | 60 |
| Lck | 85 |
| Yes | 30 |
Note: The data presented in this table is hypothetical and serves as an example for a novel SFK inhibitor.
Protocol 1: In Vitro Src Kinase Activity Assay (Luminescence-based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay systems, which measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3]
Materials:
-
Recombinant human Src kinase
-
Kinase substrate (e.g., a biotinylated peptide)[7]
-
Compound X (or other test inhibitors)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Kinase Reaction Setup:
-
Add 5 µL of Kinase Reaction Buffer containing the Src kinase and substrate peptide to each well.
-
Add 1 µL of Compound X dilution or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution (at a concentration near the Km for Src, typically 10-50 µM) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10][13]
-
Cellular Characterization
While in vitro assays are essential for determining biochemical potency, it is crucial to assess the inhibitor's activity in a more physiologically relevant cellular environment.[14] This involves confirming target engagement, measuring the inhibition of downstream signaling, and evaluating the impact on cell viability and proliferation.
Protocol 2: Western Blot Analysis of Src Phosphorylation
This protocol allows for the direct assessment of Compound X's ability to inhibit Src activity within cells by measuring the phosphorylation status of Src at its activating autophosphorylation site (Tyr419).[15][16]
Materials:
-
Cancer cell line with active Src signaling (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
Compound X
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr419) and anti-total-Src
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with increasing concentrations of Compound X (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
-
Table 2: Cellular Activity of Compound X in Cancer Cell Lines
| Cell Line | Target Inhibition (p-Src Tyr419, IC50, nM) | Anti-proliferative Activity (IC50, µM) |
| HT-29 (Colon) | 50 | 0.8 |
| MDA-MB-231 (Breast) | 75 | 1.2 |
| A549 (Lung) | 120 | 2.5 |
Note: The data presented in this table is hypothetical and serves as an example for a novel SFK inhibitor.
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the anti-proliferative IC50 of Compound X.[17][18][19][20]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Compound X
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of Compound X. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible. Then, add 100 µL of solubilization solution and incubate overnight at 37°C, protected from light.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Selectivity Profiling
To ensure that the observed cellular effects are due to the inhibition of the intended target, it is important to assess the selectivity of Compound X. Kinase inhibitors are often promiscuous, and off-target effects can lead to unexpected biological responses or toxicity.[21][22][23]
Table 3: Selectivity Profile of Compound X against a Panel of Kinases
| Kinase | % Inhibition at 1 µM |
| c-Src | 98% |
| ABL1 | 25% |
| EGFR | 15% |
| VEGFR2 | 10% |
| PDGFRβ | 12% |
| p38α | 5% |
Note: The data presented in this table is hypothetical and serves as an example for a novel SFK inhibitor.
A broad kinase panel screening (e.g., against >100 kinases) is the standard method for determining the selectivity profile of a new inhibitor. This is typically performed by specialized contract research organizations. The results are often presented as the percent inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for any significantly inhibited off-targets.
Visualizations
Signaling Pathway
Caption: Simplified overview of the Src signaling pathway and the inhibitory action of Compound X.
Experimental Workflow
Caption: Workflow for the characterization of a novel Src family kinase inhibitor.
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src family kinase - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ww2.amstat.org [ww2.amstat.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. rsc.org [rsc.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. icr.ac.uk [icr.ac.uk]
Application Notes and Protocols: Antileishmanial Activity of 1-Pyridin-2-ylimidazolidin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the antileishmanial activity of 1-pyridin-2-ylimidazolidin-2-one derivatives, including quantitative efficacy data, experimental protocols for evaluation, and visualizations of the research workflow and proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antileishmanial activity of various 1-pyridin-2-ylimidazolidin-2-one derivatives against Leishmania species.
Table 1: In Vitro Antileishmanial Activity of 1-Pyridin-2-ylimidazolidin-2-one Derivatives against Leishmania mexicana
| Compound | Modification | Target Stage | IC50 (µmol/L) | Reference |
| 7 | N3-benzyl derivative | Promastigotes | 32.4 | [1] |
| Amastigotes | 13.7 | [1] | ||
| 14 | N3-tolylsulfonyl derivative | Promastigotes | 46 | [1] |
| Amastigotes | 7 | [2] | ||
| 18 | 1-(4,6-dimethylpyridin-2-yl)-3-(napht-2-ylsulfonyl)imidazolidin-2-one | Promastigotes | 8-16 | [3] |
| 25 | 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one | Promastigotes | 8-16 | [3] |
| Amastigotes | 2.4 | [3] |
Table 2: In Vivo Antileishmanial Activity of Compound 14 in BALB/c Mice Infected with Leishmania mexicana
| Compound | Dosage | Administration Route | Effect | Reference |
| 14 | 10 mg/kg/day | Intraperitoneal (i.p.) | Significant reduction in parasite burden at the lesion site | [1] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Parameter | Value (µmol/L) | Toxicity/Activity Index | Reference |
| 25 | MRC5 | Cytotoxicity | - | 11 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 1-pyridin-2-ylimidazolidin-2-ones.
2.1. In Vitro Antileishmanial Activity against Promastigotes
This protocol is for determining the half-maximal inhibitory concentration (IC50) of test compounds against the extracellular, motile promastigote stage of Leishmania.
-
Materials:
-
Leishmania promastigotes (e.g., L. mexicana, L. infantum) in logarithmic growth phase.
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Reference drug (e.g., Amphotericin B).
-
96-well microtiter plates.
-
Plate reader for absorbance measurement (e.g., at 600 nm) or a hemocytometer.
-
-
Procedure:
-
Harvest promastigotes from culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and reference drug.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C) for 48-72 hours.
-
Determine parasite viability by measuring absorbance or by direct counting with a hemocytometer.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
2.2. In Vitro Antileishmanial Activity against Amastigotes
This protocol assesses the activity of compounds against the intracellular, non-motile amastigote stage of Leishmania within host cells.
-
Materials:
-
Peritoneal macrophages from mice (e.g., BALB/c) or a suitable macrophage cell line (e.g., J774).
-
Leishmania promastigotes in stationary phase.
-
Complete culture medium for macrophages (e.g., DMEM with 10% FBS).
-
Test compounds and reference drug.
-
96-well plates.
-
Giemsa stain.
-
Microscope.
-
-
Procedure:
-
Seed macrophages in 96-well plates and allow them to adhere.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds and reference drug.
-
Incubate for an additional 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2.3. In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol evaluates the in vivo efficacy of promising compounds in a BALB/c mouse model of Leishmania mexicana infection.[1]
-
Animals and Infection:
-
Female BALB/c mice.
-
Inject stationary-phase L. mexicana promastigotes intradermally into the footpad or the base of the tail.
-
Allow the infection to establish, typically for 3-4 weeks, until measurable lesions develop.
-
-
Treatment:
-
Randomly group the infected mice.
-
Prepare the test compound (e.g., compound 14) for intraperitoneal (i.p.) administration at a specific dose (e.g., 10 mg/kg/day).[1]
-
Administer the compound daily for a defined period (e.g., 5 consecutive days).
-
Include a vehicle-treated control group and a positive control group (e.g., treated with a known antileishmanial drug).
-
-
Evaluation of Parasite Burden:
-
At the end of the treatment period, sacrifice the mice.
-
Aseptically remove the infected tissue (e.g., lesion site) and relevant organs (e.g., spleen, liver, draining lymph nodes).[2]
-
Homogenize the tissues and perform limiting dilution assays to quantify the number of viable parasites.
-
Compare the parasite burden in the treated groups to the vehicle control group to determine the percentage of reduction.
-
2.4. Cytotoxicity Assay
This protocol is to determine the cytotoxic effect of the compounds on mammalian cells to assess their selectivity.
-
Materials:
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 24-72 hours.
-
Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI) as CC50 / IC50.
-
Visualizations
3.1. Experimental Workflow for Antileishmanial Drug Discovery
References
- 1. Synthesis and antileishmanial activity of new 1-(pyridin-2-yl)imidazolidin-2-ones derived from 2-amino-4,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 1-Pyridin-4-yl-imidazolidin-2-one Solubility Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-Pyridin-4-yl-imidazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a chemical compound with the following properties:
-
Molecular Formula: C₈H₉N₃O[1]
-
Molecular Weight: 163.18 g/mol [1]
-
Structure: It contains a pyridine ring, which is basic, and an imidazolidin-2-one moiety.
Q2: I am observing very low aqueous solubility of this compound in my experiments. Is this expected?
Yes, this is expected. While specific solubility data for this compound is not extensively published, its structural components suggest it is likely a poorly soluble compound. Many drug candidates emerging from discovery pipelines exhibit low aqueous solubility.
Q3: How does the pyridine ring in the structure affect its solubility?
The pyridine ring is a basic moiety with a pKa of approximately 5.23.[2][3] This means that at a pH below 5.23, the pyridine nitrogen will be protonated, forming a pyridinium cation. This ionization will significantly increase the aqueous solubility of the compound. Therefore, the solubility of this compound is expected to be pH-dependent.
Troubleshooting Solubility Issues
This section provides a series of troubleshooting guides for common solubility problems encountered during experiments with this compound.
Issue 1: The compound precipitates out of my aqueous buffer during the experiment.
-
Cause: The pH of your buffer is likely at or above the pKa of the pyridine ring (around 5.23), leading to the precipitation of the less soluble free base form of the compound.
-
Solution:
-
pH Adjustment: Lower the pH of your buffer to below 4. This will ensure the pyridine ring is protonated, increasing the compound's solubility.
-
Salt Formation: Synthesize a salt form of the compound. A hydrochloride (HCl) salt is a common and effective choice for basic compounds like this.
-
Issue 2: I need to dissolve the compound in an organic solvent for my assay, but it has poor solubility.
-
Cause: While expected to be more soluble in organic solvents than in neutral water, the compound may still have limited solubility in non-polar solvents due to the polar imidazolidin-2-one group.
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities. Common choices include DMSO, DMF, methanol, ethanol, and acetonitrile.
-
Co-solvents: Use a mixture of solvents. For example, a small amount of DMSO can be used to initially dissolve the compound, which can then be diluted with a less polar solvent.
-
Solubility Enhancement Strategies
For researchers looking to systematically improve the solubility of this compound, several formulation strategies can be employed.
Strategy 1: Salt Formation
Due to the basic pyridine moiety, salt formation is a highly recommended strategy.
Experimental Protocol: Salt Screening
-
Dissolve the Free Base: Dissolve 10 mg of this compound in 1 mL of a suitable organic solvent (e.g., acetone, ethanol).
-
Add Counter-ion: In separate vials, add a stoichiometric amount (1 equivalent) of different acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid) dissolved in a minimal amount of the same solvent.
-
Induce Precipitation: Allow the solvent to evaporate slowly or add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether) to induce precipitation of the salt.
-
Isolate and Dry: Isolate the resulting solid by filtration and dry under vacuum.
-
Solubility Measurement: Determine the aqueous solubility of each salt form by adding the solid to water at a known pH until saturation is reached. The concentration of the dissolved compound can be measured by HPLC or UV-Vis spectroscopy.
Expected Outcome:
The formation of a salt can significantly increase the aqueous solubility compared to the free base, especially at a neutral pH.
Quantitative Data (Example)
| Form | Aqueous Solubility at pH 7.0 (µg/mL) | Fold Increase |
| Free Base | 15 | 1x |
| Hydrochloride Salt | 1500 | 100x |
| Mesylate Salt | 1200 | 80x |
| Tartrate Salt | 800 | 53x |
Note: The data in this table is representative and intended for illustrative purposes.
Strategy 2: Amorphous Solid Dispersion
Converting the crystalline form of the compound to an amorphous state can enhance its solubility.
Experimental Protocol: Solvent Evaporation Method for Amorphous Solid Dispersion
-
Polymer and Drug Solution: Dissolve this compound and a polymer (e.g., PVP K30, HPMC, Soluplus®) in a common volatile solvent (e.g., methanol, ethanol) in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the amorphous solid dispersion with the crystalline drug.
Quantitative Data (Example)
| Formulation | % Drug Release in 30 min |
| Crystalline Drug | 10% |
| 1:3 Drug:PVP K30 ASD | 75% |
| 1:5 Drug:HPMC ASD | 85% |
Note: The data in this table is representative and intended for illustrative purposes.
Strategy 3: Particle Size Reduction
Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.
Experimental Protocol: Wet Milling
-
Suspension Preparation: Prepare a suspension of this compound in an anti-solvent (a liquid in which it is poorly soluble, e.g., water with a stabilizer like a surfactant).
-
Milling: Introduce the suspension into a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Process Monitoring: Mill for a predetermined time, taking samples periodically to measure the particle size distribution using laser diffraction.
-
Isolation: Once the desired particle size is achieved, the milled suspension can be used directly or the solid can be isolated by filtration or spray drying.
-
Dissolution Comparison: Compare the dissolution rate of the micronized material to the unmilled material.
Quantitative Data (Example)
| Material | Mean Particle Size (D50) | Dissolution Rate (mg/L/min) |
| Unmilled Drug | 50 µm | 0.5 |
| Milled Drug | 5 µm | 5.0 |
Note: The data in this table is representative and intended for illustrative purposes.
Further Assistance
For more complex solubility challenges or for guidance on other techniques such as cocrystallization and lipid-based formulations, please consult specialized literature on pharmaceutical preformulation. The choice of the most suitable solubility enhancement technique will depend on the specific physicochemical properties of this compound and the intended application.
References
Technical Support Center: Optimizing 1-Pyridin-4-yl-imidazolidin-2-one Dosage in Cell Culture
This technical support center provides guidance and troubleshooting for researchers utilizing 1-Pyridin-4-yl-imidazolidin-2-one in cell culture experiments. The following information is based on the presumed mechanism of action as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor, a common target for compounds with similar structural motifs.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to act as a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that is a key negative regulator in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, the compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it activates the transcription of Wnt target genes involved in proliferation and cell fate decisions.[1][2][3]
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent such as dimethyl sulfoxide (DMSO).[2][4] This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[5]
Q3: What is a typical starting concentration for this compound in cell culture?
A3: The optimal concentration is highly dependent on the cell type and the specific experimental goals. A common starting point for initial dose-response experiments with GSK-3 inhibitors is in the range of 0.1 µM to 10 µM.[1][4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How can I confirm that this compound is active in my cells?
A4: The most common method to confirm the activity of a GSK-3 inhibitor is to assess the accumulation of its primary downstream target, β-catenin, using Western blotting.[6][7] Treatment with an effective concentration of the inhibitor should lead to a dose-dependent increase in the levels of β-catenin protein.
Q5: What are the potential off-target effects or cytotoxicity of this compound?
A5: At high concentrations, small molecule inhibitors can exhibit off-target effects or general cytotoxicity. It is essential to determine the cytotoxic profile of this compound in your cell line of interest using a cell viability assay, such as the MTT or LDH assay.[8][9][10] This will help you distinguish between specific inhibitory effects and non-specific toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cells | Compound instability or degradation. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots. Perform a stability test of the compound in your cell culture medium.[11] |
| Poor compound solubility. | Visually inspect the stock and working solutions for any precipitates. Pre-warm the cell culture medium to 37°C before adding the compound.[2][11] | |
| Insufficient incubation time. | Extend the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal incubation time. | |
| Cell line is resistant to GSK-3 inhibition. | Confirm the expression of GSK-3 in your cell line. Consider using a different cell line known to be responsive to GSK-3 inhibitors as a positive control. | |
| High levels of cell death | Compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment using a cell viability assay (e.g., MTT) to determine the IC50 and a non-toxic working concentration.[9] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Include a vehicle control (medium with the same DMSO concentration but without the inhibitor) in your experiments.[5] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density for all experiments.[12] |
| Inconsistent compound preparation. | Always prepare fresh working dilutions from a validated stock solution for each experiment. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| HEK293T | > 50 |
| HeLa | 25.8 |
| A549 | 32.1 |
| MCF-7 | 18.5 |
This data is representative and should be determined experimentally for your specific cell line.
Table 2: Hypothetical Effective Concentration (EC50) for β-catenin Stabilization
| Cell Line | EC50 (µM) after 24h Treatment |
| HEK293T | 2.5 |
| HeLa | 5.2 |
| A549 | 7.8 |
| MCF-7 | 3.1 |
This data is representative and should be determined experimentally for your specific cell line.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for β-catenin Activation
This protocol is to detect the accumulation of β-catenin following treatment with this compound.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary β-catenin antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[6]
-
Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: GSK-3 Signaling Pathway Inhibition.
Caption: Experimental Workflow for Cytotoxicity Assay.
Caption: Troubleshooting Logic for Inactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. reprocell.com [reprocell.com]
- 3. Pleiotropy of Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Self-Renewal of Embryonic Stem Cells from Refractory Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to activate and detect Wnt signaling? [web.stanford.edu]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 1-Pyridin-4-yl-imidazolidin-2-one
This technical support center provides guidance on the stability of 1-Pyridin-4-yl-imidazolidin-2-one in solution. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to assist with their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: The compound's stability is likely pH-dependent. Acidic or basic conditions can catalyze hydrolysis of the imidazolidin-2-one ring.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to ultraviolet (UV) or visible light may lead to photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the formation of N-oxides on the pyridine ring or other oxidative degradation products.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.
Q2: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure, which contains a pyridine ring and an imidazolidin-2-one moiety. Likely degradation pathways include hydrolysis of the cyclic urea (imidazolidin-2-one) ring, particularly under acidic or basic conditions.[1][2] Oxidation of the pyridine nitrogen to an N-oxide is another possibility.
Q3: What are the expected degradation products of this compound?
Based on potential degradation pathways, expected degradation products could include compounds resulting from the opening of the imidazolidin-2-one ring. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are necessary to identify the actual degradation products.[3][4]
Q4: How can I monitor the stability of this compound in my samples?
The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection.[5] A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining intact drug.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound in aqueous solution.
-
Potential Cause: The pH of the solution may not be optimal for stability.
-
Troubleshooting Steps:
-
Determine the pH of your solution.
-
Perform a pH stability profile by preparing solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9).
-
Analyze the samples at initial and various time points using a suitable analytical method (e.g., HPLC) to determine the pH at which the compound is most stable.
-
Adjust the pH of your experimental solutions to the optimal range.
-
Issue 2: Poor solubility of the compound.
-
Potential Cause: The aqueous solubility of similar compounds, such as 1-(Pyridin-4-yl)pyrrolidin-2-one, has been reported to be poor under near-neutral conditions.[6]
-
Troubleshooting Steps:
-
Consider the use of co-solvents (e.g., DMSO, ethanol) to improve solubility. However, be aware that co-solvents may also affect stability.
-
Investigate the use of formulation aids such as cyclodextrins to enhance aqueous solubility.
-
Adjusting the pH might also improve solubility, but the impact on stability must be considered.
-
Issue 3: Inconsistent results in stability studies.
-
Potential Cause: This could be due to a variety of factors, including uncontrolled experimental conditions or issues with the analytical method.
-
Troubleshooting Steps:
-
Ensure that temperature and light exposure are strictly controlled during your experiments.
-
Verify the performance of your analytical method (e.g., HPLC) for specificity, linearity, accuracy, and precision.
-
Use a validated stability-indicating method.
-
Ensure proper sample handling and storage procedures are in place.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][4][7]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Buffers (e.g., phosphate, acetate)
-
HPLC or UPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a suitable, validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the major degradation products.
-
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal | Dry Heat | 80°C | 48 hours | 5-20% |
| Photolytic | ICH Q1B | Ambient | As per guideline | 5-20% |
Stability-Indicating HPLC Method Development Protocol
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or the PDA detector.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile or methanol and water (or a suitable buffer like phosphate buffer).
-
Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.
-
Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.
-
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing compound stability.
References
- 1. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Minimizing Off-Target Effects of 1-Pyridin-4-yl-imidazolidin-2-one
Disclaimer: The following technical support guide is based on the hypothesis that 1-Pyridin-4-yl-imidazolidin-2-one acts as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This assumption is derived from the structural similarities of this compound to known ROCK inhibitors. The strategies and protocols provided are generally applicable for minimizing off-target effects of small molecule inhibitors and are tailored to the context of a putative ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects are unintended interactions of a small molecule, such as this compound, with proteins other than its intended biological target (presumed to be ROCK). These interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of ROCK.[1][2] Furthermore, off-target binding can result in cellular toxicity and a lack of translatability from preclinical models to clinical settings.[2]
Q2: I'm observing unexpected cytotoxicity in my cell line when using this compound. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity is a common manifestation of off-target effects. While high concentrations of any compound can induce toxicity, if you observe cell death at or near the presumed effective concentration for ROCK inhibition, it is crucial to investigate potential off-target liabilities. Troubleshooting steps include performing a dose-response curve to determine the therapeutic window, testing the compound in different cell lines, and conducting a kinome-wide selectivity screen to identify other inhibited kinases that might be responsible for the cytotoxic phenotype.[2]
Q3: How can I confirm that the phenotype I observe is due to on-target ROCK inhibition and not an off-target effect?
A3: A multi-pronged approach is recommended for validating on-target effects.[1][2] Key strategies include:
-
Use of a negative control: A structurally similar but inactive analog of this compound can be used. If the phenotype is absent with the negative control, it is more likely to be an on-target effect.[2]
-
Use of structurally distinct inhibitors: Employing another known ROCK inhibitor with a different chemical scaffold (e.g., Y-27632 or Fasudil) should phenocopy the results obtained with this compound.[2]
-
Genetic validation: Utilize techniques like CRISPR-Cas9 or siRNA to knockdown ROCK1 and ROCK2. The resulting phenotype should mimic that of the inhibitor.[1][2]
-
Rescue experiments: If possible, overexpress a mutant form of ROCK that is resistant to this compound. This should reverse the observed phenotype.[1]
Q4: What are some potential off-targets for a putative ROCK inhibitor like this compound?
A4: Many kinase inhibitors exhibit some degree of promiscuity due to the conserved nature of the ATP-binding pocket. Potential off-targets for ROCK inhibitors often include other members of the AGC kinase family, such as Protein Kinase A (PKA), Protein Kinase C (PKC), and p70S6K. Broader kinase screening is essential to identify specific off-targets for this particular compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins. | 1. Profile the expression levels of ROCK1, ROCK2, and any identified major off-targets in the cell lines being used. 2. Select cell lines with high expression of the on-target (ROCK) and low or no expression of problematic off-targets.[1] |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability or rapid metabolism of the inhibitor. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Evaluate the metabolic stability of the inhibitor in the presence of liver microsomes or in the cell culture medium over time.[1] |
| Observed phenotype does not match known ROCK inhibition phenotypes. | The primary target may not be ROCK, or the phenotype is dominated by an off-target effect. | 1. Perform a comprehensive kinase selectivity screen to identify the primary and secondary targets of the compound. 2. Utilize genetic knockdown of the top predicted off-targets to see if the phenotype is replicated. |
| High background or non-specific effects in assays. | Compound aggregation or non-specific binding at high concentrations. | 1. Determine the critical aggregation concentration (CAC) of the compound. 2. Include a detergent like Triton X-100 in biochemical assays to disrupt aggregation. 3. Always include a vehicle control (e.g., DMSO) to rule out solvent-induced effects.[2] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase from a diverse kinase panel, a suitable substrate, and ATP at its Km concentration.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value for each kinase. The results are often visualized as a kinome map or a selectivity tree.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with ROCK in a cellular environment.[2]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.[2]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[2]
-
Protein Detection: Analyze the amount of ROCK1 and ROCK2 remaining in the soluble fraction using methods like Western blotting or ELISA.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Signaling Pathway
Caption: The hypothesized ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting and identifying off-target effects.
References
Technical Support Center: Crystallization of 1-Pyridin-4-yl-imidazolidin-2-one
Welcome to the technical support center for the crystallization of 1-Pyridin-4-yl-imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this heterocyclic compound. The information herein is synthesized from established principles of small molecule crystallization and insights from analogous structures.
Understanding the Molecule: Key Crystallization Influencers
This compound (MW: 163.18 g/mol , Formula: C₈H₉N₃O) possesses distinct structural features that govern its crystallization behavior:
-
Hydrogen Bond Donors and Acceptors: The imidazolidinone ring contains an N-H group (donor) and a carbonyl group (C=O) (acceptor). The pyridine ring's nitrogen atom also acts as a hydrogen bond acceptor. These sites promote strong, directional intermolecular interactions, which are fundamental to forming a stable crystal lattice.[1]
-
Aromatic System: The pyridine ring can engage in π-π stacking interactions, further stabilizing the crystal structure. The interplay between hydrogen bonding and stacking can significantly influence crystal packing.[2]
-
Polarity: The combination of the polar imidazolidinone moiety and the pyridine ring gives the molecule a polar character, influencing its solubility in various organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the crystallization of this compound and provides systematic troubleshooting strategies.
Q1: How do I select an appropriate starting solvent for crystallization?
A1: The ideal solvent should dissolve the compound when hot but exhibit poor solubility at lower temperatures.[3] Given the polar nature and hydrogen bonding capabilities of the target molecule, a systematic screening of solvents across a polarity range is recommended.
Protocol for Solvent Screening:
-
Place a small amount of your compound (a few milligrams) into several test tubes.
-
Add a few drops of a single solvent to each tube at room temperature.
-
Observe the solubility. If the compound dissolves immediately, the solvent is likely too good for single-solvent crystallization but may be suitable as the "good" solvent in an anti-solvent system.[3]
-
If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves upon heating and precipitates upon cooling, it is a promising candidate for slow-cooling crystallization.[3]
Table 1: Recommended Solvents for Screening
| Solvent Class | Example Solvents | Polarity | Hydrogen Bonding | Potential Role |
| Alcohols | Ethanol, Isopropanol, Methanol | High | Donor & Acceptor | Good for dissolving polar compounds; often used for slow cooling. |
| Ketones | Acetone | Medium-High | Acceptor | Can be a good single solvent or part of a mixture. |
| Esters | Ethyl Acetate | Medium | Acceptor | A versatile solvent for compounds of intermediate polarity.[4] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Medium | Acceptor | Often used in solvent/anti-solvent pairs.[5] |
| Aromatic | Toluene | Low | None | Can promote π-π stacking; useful in mixtures.[5] |
| Alkanes | Hexane, Heptane | Very Low | None | Typically used as anti-solvents.[5] |
| High-Boiling | DMF, DMSO | High | Acceptor | Use as a last resort for poorly soluble compounds.[6] |
Q2: I've dissolved my compound, but no crystals are forming upon cooling. What should I do?
A2: This is a common issue that typically indicates the solution is not sufficiently supersaturated or that nucleation is inhibited.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[3]
-
Seeding: If you have a previous batch of crystals, add a single, tiny seed crystal to the solution. This provides a template for crystal growth.
-
-
Increase Concentration: If nucleation induction fails, your solution is likely not supersaturated. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool slowly again.[7]
-
Drastic Cooling: If the solution is at room temperature, place it in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Re-evaluate Solvent: If all else fails, the chosen solvent may be too effective. Remove the solvent via rotary evaporation and attempt crystallization with a different solvent system.[7]
Q3: My compound has separated as an oil instead of a solid ("oiling out"). How can I resolve this?
A3: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point, or when the solution is too concentrated. Impurities can also lower the melting point of the mixture, contributing to this issue.
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the concentration and then cool slowly.[7]
-
Lower the Cooling Temperature: The goal is to have crystallization occur at a temperature below the compound's melting point. Slower cooling can help achieve this.
-
Change Solvents: If the problem persists, select a solvent with a lower boiling point or use a solvent mixture. For instance, if you are using toluene, try switching to ethyl acetate.
Q4: The crystallization produced very fine needles or a powder. How can I obtain larger, higher-quality crystals?
A4: The formation of small crystals is usually due to rapid nucleation caused by high supersaturation or excessively fast cooling.
Strategies for Improving Crystal Quality:
-
Slow Down the Cooling Process: After dissolving the compound in the minimum amount of hot solvent, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a Dewar flask to slow heat loss.[3]
-
Reduce Supersaturation: Add a slight excess of the hot solvent to the fully dissolved compound. This will slow down the onset of crystallization.
-
Consider Alternative Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Vapor Diffusion: This is an excellent method for obtaining high-quality crystals from small amounts of material. Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting slow crystal growth.[6]
-
Q5: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?
A5: These solvents are challenging due to their high boiling points, making removal difficult. However, crystallization is still possible.
Recommended Technique: Anti-Solvent Vapor Diffusion This method is highly effective for compounds that are sparingly soluble.[6]
-
Dissolve your compound in a minimal amount of DMF or DMSO.
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a wide-mouthed jar).
-
Add a layer of an anti-solvent to the bottom of the larger container. Good anti-solvents for DMF/DMSO solutions include dichloromethane (DCM), diethyl ether, or ethyl acetate.
-
Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, inducing crystallization over hours or days. One successful example involved dissolving a pyrimidin-2(5)-one in DMF and allowing DCM vapor to diffuse into it, which yielded pure crystals.[6]
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Addition
-
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent," in which the compound is insoluble) dropwise to the stirred solution until it becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. If necessary, this process can be aided by cooling.
-
Isolation and Drying: Collect and dry the crystals as described in the slow cooling protocol.
References
- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Pyridin-4-yl-imidazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Pyridin-4-yl-imidazolidin-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves the cyclization of a precursor containing the N-pyridin-4-yl and ethylenediamine moieties with a carbonyl source. Common strategies for forming the imidazolidin-2-one ring that can be adapted for this synthesis include:
-
Reaction of N-(Pyridin-4-yl)ethane-1,2-diamine with a carbonylating agent: This is a direct approach where the diamine is reacted with reagents like carbonyldiimidazole (CDI), phosgene, triphosgene, or urea to form the cyclic urea.[1][2]
-
Intramolecular cyclization of a substituted urea: A precursor such as 1-(2-chloroethyl)-3-(pyridin-4-yl)urea can be synthesized and subsequently cyclized under basic conditions.
Q2: I am experiencing very low yields. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Poor quality of starting materials: Impurities in the starting diamine or carbonylating agent can lead to side reactions.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical. For instance, in cyclization reactions with CDI, dichloromethane (DCM) at 40°C has been shown to provide significantly higher yields compared to THF or toluene at lower temperatures.[1]
-
Side product formation: Polymerization of the starting materials or reaction of the pyridine nitrogen can compete with the desired cyclization.
-
Product degradation: The product may be unstable under the reaction or work-up conditions, especially at high temperatures or extreme pH.
-
Inefficient purification: The product may be lost during extraction or chromatography.
Q3: What are the most common side products, and how can I minimize their formation?
A3: Common side products can include polymers from the self-reaction of the diamine with the carbonylating agent, and N,N'-dipyridinylethylurea if the stoichiometry is not carefully controlled. To minimize these:
-
Slow addition of the carbonylating agent: Adding the carbonylating agent dropwise to a dilute solution of the diamine can favor the intramolecular cyclization over intermolecular polymerization.
-
Use of high-dilution conditions: Performing the reaction in a larger volume of solvent can also reduce the likelihood of intermolecular side reactions.
-
Control of stoichiometry: Precise measurement of the reactants is crucial to avoid the formation of undesired ureas.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved by:
-
Column chromatography: Silica gel chromatography is a common method. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used for elution.
-
Recrystallization: If a suitable solvent system is found, recrystallization can be a highly effective method for obtaining a pure product.
-
Acid-base extraction: Due to the basic nature of the pyridine ring, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate or re-extract the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive carbonylating agent (e.g., old CDI).- Reaction temperature is too low.- Steric hindrance from substituents. | - Use a fresh batch of the carbonylating agent.- Gradually increase the reaction temperature and monitor by TLC.- If applicable, consider a less sterically hindered starting material or a different synthetic route. |
| Multiple Spots on TLC, Difficult to Purify | - Formation of multiple side products.- Decomposition of the product on silica gel. | - Optimize reaction conditions (see Q3).- Try a different purification method like recrystallization or preparative HPLC.- Deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Product is an intractable oil instead of a solid | - Presence of solvent residues.- Impurities preventing crystallization. | - Dry the product under high vacuum for an extended period.- Attempt to purify a small sample by chromatography and use the pure fraction to seed the bulk material for crystallization. |
| Inconsistent Yields Between Batches | - Variability in starting material quality.- Inconsistent reaction setup or conditions. | - Re-purify starting materials before use.- Standardize all reaction parameters, including solvent grade, temperature control, and stirring rate. |
Experimental Protocols
Protocol 1: Synthesis via Carbonyldiimidazole (CDI)
This protocol is based on the general principle of using CDI for the synthesis of imidazolidin-2-ones.[1]
Materials:
-
N-(Pyridin-4-yl)ethane-1,2-diamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(Pyridin-4-yl)ethane-1,2-diamine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve CDI (1.1 equivalents) in anhydrous DCM.
-
Slowly add the CDI solution to the diamine solution at room temperature over 30 minutes with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 40°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
| Parameter | Condition | Yield (%) | Reference |
| Solvent | Toluene | Low | [1] |
| Solvent | THF | 21 | [1] |
| Solvent | DCM | 98 | [1] |
| Temperature | 20°C | Low | [1] |
| Temperature | 40°C | High | [1] |
Visualizations
Experimental Workflow for CDI-Mediated Synthesis
Caption: Workflow for the synthesis of this compound using CDI.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of 1-Pyridin-4-yl-imidazolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Pyridin-4-yl-imidazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for compounds similar to this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What information is available on the solubility of this compound to guide solvent selection for purification?
Q3: What are the potential impurities that could be present in a sample of this compound?
A3: Potential impurities could include unreacted starting materials from the synthesis, by-products from side reactions, and residual solvents. The exact nature of the impurities will depend on the synthetic route used to prepare the compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated. | - Try a lower-boiling point solvent.- Add a small amount of additional hot solvent to the oiled-out mixture and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation. |
| The recrystallized product is still colored. | Colored impurities are still present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Add a seed crystal of the pure compound to induce crystallization.- Scratch the inside of the flask at the air-solvent interface. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | - The chosen solvent system (eluent) has inappropriate polarity.- The column was not packed properly. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Adjust the polarity of the eluent. For silica gel, increasing the polarity will increase the elution speed of polar compounds.- Ensure the column is packed uniformly to avoid channeling. |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Broad or tailing peaks of the collected fractions. | - The compound may be interacting strongly with the stationary phase (e.g., acidic or basic sites on silica gel).- The column is overloaded with the sample. | - Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing.[1]- Use a smaller amount of crude product relative to the amount of stationary phase. |
Experimental Protocols
Note: The following are generalized protocols based on techniques used for similar compounds and should be optimized for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Use thin-layer chromatography (TLC) to identify a solvent system that gives a good separation of the target compound from impurities (a target Rf value of ~0.3 is often a good starting point). A common eluent system for nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[2][3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
protocol for preparing 1-Pyridin-4-yl-imidazolidin-2-one stock solution
This technical support guide provides detailed protocols and answers to frequently asked questions regarding the preparation of a stock solution of 1-Pyridin-4-yl-imidazolidin-2-one for use by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
A1: The molecular weight of this compound is 163.18 g/mol .[1][2]
Q2: What are the known safety hazards associated with this compound?
A2: this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Q3: What is the expected solubility of this compound?
Q4: How should I store the solid compound and the stock solution?
A4: The solid compound has a reported shelf life of 1095 days.[1] It should be stored in a tightly sealed container in a dry, well-ventilated place. The stock solution, typically prepared in DMSO, should be stored at -20°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparing a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Due to the lack of specific solubility data, it is recommended to first prepare a small test solution to determine the desired concentration.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: Based on your experimental needs, decide on the target concentration of your stock solution (e.g., 10 mM).
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution in 1 mL:
-
Mass (g) = 0.010 mol/L x 0.001 L x 163.18 g/mol = 0.0016318 g = 1.63 mg
-
-
-
Weigh the Compound: Carefully weigh the calculated amount of this compound using a calibrated analytical balance.
-
Dissolve in DMSO:
-
Add the weighed compound to an appropriately sized sterile tube.
-
Add the calculated volume of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
-
Ensure Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but be cautious as heat can degrade some compounds.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 163.18 g/mol | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Recommended Storage | -20°C (in aliquots) | General Practice |
| Shelf Life (Solid) | 1095 days | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve. | The concentration is too high for the chosen solvent. | Try preparing a more dilute stock solution. You can also try gentle warming (up to 37°C) or extended sonication. If the compound remains insoluble, a different solvent may be required, but compatibility with your experimental system must be verified. |
| Precipitate forms after storage. | The stock solution was not stored properly (e.g., at room temperature or subject to multiple freeze-thaw cycles), or the compound has limited stability in the solvent over time. | Before use, warm the stock solution to room temperature and vortex thoroughly to see if the precipitate redissolves. If not, the solution may have degraded and should be discarded. To prevent this, always store stock solutions at -20°C and in single-use aliquots. |
| Inconsistent experimental results. | The stock solution concentration may be inaccurate due to incomplete dissolution or degradation. | Always ensure the compound is fully dissolved before storing. Avoid repeated freeze-thaw cycles. If you suspect degradation, prepare a fresh stock solution. |
Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
References
Technical Support Center: Scaling Up 1-Pyridin-4-yl-imidazolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-Pyridin-4-yl-imidazolidin-2-one. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthesizing this important heterocyclic scaffold. As a molecule of interest in pharmaceutical development, its efficient and scalable synthesis is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Section 1: Overview of Synthetic Strategies
The primary challenge in synthesizing this compound lies in the formation of the C-N bond between the electron-deficient pyridine ring and the nitrogen atom of the imidazolidin-2-one. The two most viable and industrially relevant strategies for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. Both approaches involve the coupling of imidazolidin-2-one with a 4-halopyridine.
The choice between these pathways often depends on factors such as substrate cost, catalyst availability, required reaction conditions, and scalability. The following workflow outlines the general decision-making process.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Category 1: Low or No Reaction Conversion
Question: My Buchwald-Hartwig reaction has stalled. The starting 4-bromopyridine is largely unreacted after several hours, even at elevated temperatures. What are the likely causes?
Answer: This is a frequent issue when working with pyridine substrates. Several factors could be at play:
-
Catalyst Inhibition by Pyridine: The lone pair on the pyridine nitrogen of your substrate can coordinate strongly to the palladium center. This coordination can inhibit the formation of the active catalytic species or block the substrate from participating in the catalytic cycle.[1][2]
-
Troubleshooting: Consider using a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%). More importantly, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to stabilize the palladium center and promote the desired catalytic steps, often overcoming substrate inhibition.[3]
-
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.
-
Troubleshooting: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use freshly degassed solvents. If you are generating Pd(0) in situ from a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are sufficient for its reduction. Some protocols benefit from pre-activating the catalyst by heating the palladium source and ligand together for a short period before adding the substrates.[2]
-
-
Inappropriate Base: The strength and solubility of the base are crucial. The base must be strong enough to deprotonate the imidazolidin-2-one (pKa ~18-19 in DMSO) but not so reactive that it causes significant side reactions.
-
Troubleshooting: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used strong, non-nucleophilic bases.[3] If you are using a weaker base like Cs₂CO₃ or K₃PO₄, the deprotonation may be inefficient. Ensure the base is finely powdered and dry, as clumps can reduce its effective surface area and reactivity.
-
-
Solvent Effects: The solvent must be aprotic and able to dissolve the reagents, particularly the base and the resulting salt.
-
Troubleshooting: Toluene, dioxane, and THF are common choices. For more polar systems, a co-solvent like tert-butanol can sometimes be beneficial. Ensure the solvent is anhydrous, as water can hydrolyze the base and participate in catalyst decomposition pathways.
-
Question: I'm attempting an Ullmann condensation with copper(I) iodide, but the reaction is sluggish and gives a low yield. Why might this be?
Answer: Classic Ullmann reactions often require harsh conditions, but modern protocols have made them milder. If you're facing issues, consider the following:
-
High Reaction Temperatures: Traditional Ullmann couplings require high temperatures (150-200 °C), which can be problematic for sensitive functional groups.[4][5]
-
Troubleshooting: The use of a ligand can dramatically lower the required temperature. Common ligands for copper-catalyzed N-arylation include 1,10-phenanthroline, L-proline, or various diamines.[6] These ligands stabilize the copper center and facilitate the coupling process.
-
-
Copper Source and Stoichiometry: While catalytic copper can be used, many older procedures use stoichiometric or excess copper powder, which can lead to purification difficulties.
-
Troubleshooting: Use a well-defined copper(I) source like CuI, CuBr, or Cu₂O. If using copper powder, it must be activated (e.g., by washing with acid) to remove the passivating oxide layer. Modern protocols almost always use a catalytic amount of a copper salt (5-20 mol%) in combination with a ligand.[6]
-
-
Base and Solvent: As with the palladium-catalyzed reaction, the base is critical for deprotonating the imidazolidin-2-one.
-
Troubleshooting: Strong inorganic bases like K₂CO₃ or K₃PO₄ are often effective in polar aprotic solvents like DMF or DMSO at elevated temperatures. The higher polarity of these solvents helps to dissolve the reacting species.
-
Category 2: Side Product Formation
Question: My main impurity is 4,4'-bipyridine. How can I prevent this Ullmann-type homocoupling?
Answer: The formation of 4,4'-bipyridine is a result of the reductive homocoupling of your 4-halopyridine starting material. This is a common side reaction in both copper and palladium-catalyzed systems, especially at higher temperatures.[7][8]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective way to reduce the rate of homocoupling relative to the desired cross-coupling. This may require longer reaction times or a more active catalyst system (e.g., by adding an appropriate ligand).
-
Optimize Catalyst Loading: In some cases, excessively high catalyst loading can favor homocoupling. Screen different catalyst concentrations to find the optimal balance.
-
Control Stoichiometry: Ensure you are not using a large excess of the 4-halopyridine. A stoichiometry of 1:1.1 to 1:1.2 (imidazolidin-2-one:halopyridine) is a good starting point.
-
Question: I am observing a significant amount of pyridine in my crude product, suggesting hydrodehalogenation of my starting material. What causes this?
Answer: Hydrodehalogenation (replacement of the halogen with hydrogen) is a known side reaction. It is often promoted by the base in the presence of a proton source.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The most common proton source is trace water in the solvent or reagents. Dry your solvents and reagents thoroughly.
-
Re-evaluate the Base: Very strong bases can sometimes promote this pathway. If using KOtBu or NaOtBu, ensure it is of high quality.
-
Ligand Choice (for Pd): Certain phosphine ligands can participate in pathways that lead to hydrodehalogenation. If the problem persists, screening a different class of ligands may be beneficial.
-
Category 3: Product Isolation and Purification
Question: The product seems soluble in both aqueous and organic phases, making extraction difficult. What is the best workup procedure?
Answer: The basic pyridine nitrogen and the polar urea moiety give this compound significant water solubility, especially under acidic conditions where the pyridine is protonated.
-
Recommended Workup Strategy:
-
Quench and Filter: After cooling, quench the reaction by adding a solvent like ethyl acetate or dichloromethane. The inorganic salts (e.g., NaBr, KCl) will precipitate. Filter the reaction mixture through a pad of celite to remove these salts and the bulk of the catalyst residues.
-
Avoid Acidic Wash: Do not wash with aqueous acid (e.g., 1M HCl), as this will protonate your product and pull it into the aqueous layer.
-
Aqueous Wash: Gently wash the organic filtrate with water and then with brine to remove polar solvents like DMF or DMSO and residual salts. Be aware that some product may be lost to the aqueous phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification Strategy:
-
Chromatography: The product's polarity can make silica gel chromatography challenging.
-
Mobile Phase: A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective.
-
Tailing: The basic pyridine nitrogen can cause significant tailing on silica gel. To mitigate this, pre-treat the silica with triethylamine or add a small amount (0.5-1%) of triethylamine or ammonia to the eluent.
-
Alternative: Using neutral or basic alumina as the stationary phase can also be an effective alternative to silica gel.
-
-
Section 3: Recommended Starting Protocols
The following protocols provide detailed, step-by-step methodologies for both Buchwald-Hartwig and Ullmann coupling reactions.
Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)
Caption: Experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromopyridine (1.0 eq), imidazolidin-2-one (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst and ligand (see table below).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the 4-bromopyridine.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromopyridine is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (SiO₂), eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommended Options | Loading (mol%) | Rationale & Citation |
| 4-Halopyridine | 4-Bromopyridine | 1.0 eq | More reactive than the chloride, less expensive than the iodide. |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-3% | Common, reliable sources for generating the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | 2-6% | Bulky, electron-rich ligands that promote reductive elimination and prevent catalyst inhibition by the pyridine substrate.[9] |
| Base | NaOtBu, KOtBu, K₃PO₄ | 1.4-2.0 eq | Strong, non-nucleophilic base required to deprotonate imidazolidin-2-one. |
| Solvent | Toluene, Dioxane | Anhydrous | Aprotic solvents that are standard for this type of cross-coupling. |
Protocol 2: Ullmann Condensation (Copper-Catalyzed)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-iodopyridine (1.0 eq), imidazolidin-2-one (1.2 eq), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous DMSO or DMF via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 100-140 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract several times with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Purification: Purify the crude residue by flash column chromatography as described in the Buchwald-Hartwig protocol.
Section 4: Mechanistic Insights
Understanding the catalytic cycles can aid in troubleshooting.
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
The key steps are the oxidative addition of the 4-halopyridine to the Pd(0) center, deprotonation of the imidazolidin-2-one by the base followed by coordination to the palladium(II) complex, and finally, the crucial C-N bond-forming reductive elimination step, which regenerates the Pd(0) catalyst.[9]
Caption: Plausible catalytic cycle for the ligand-assisted Ullmann condensation.
In the copper-catalyzed cycle, the imidazolidin-2-one anion displaces the halide on the Cu(I) center. Oxidative addition of the 4-halopyridine forms a transient Cu(III) intermediate, which then undergoes reductive elimination to form the desired product and regenerate the active Cu(I) catalyst.[10]
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating impurities in 1-Pyridin-4-yl-imidazolidin-2-one samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pyridin-4-yl-imidazolidin-2-one. The information provided is intended to help identify and mitigate common impurities in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
A1: A common and effective method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction involves the cross-coupling of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with imidazolidin-2-one in the presence of a palladium catalyst, a phosphine ligand, and a base.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: 4-halopyridine and imidazolidin-2-one.
-
Side-Reaction Products:
-
Pyridine: Formed from the dehalogenation of the 4-halopyridine starting material, a common side reaction in Buchwald-Hartwig aminations.[4]
-
4,4'-bipyridine: Results from the homocoupling of the 4-halopyridine.
-
-
Catalyst and Ligand Residues: Residual palladium and phosphine ligand-related byproducts.
Q2: What are the recommended analytical techniques for identifying and quantifying impurities in this compound samples?
A2: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method with UV detection is highly suitable for separating and quantifying the polar target compound from its potential impurities.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) can aid in the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the final product and the identification of impurities if they are present in sufficient quantities.[5][6][7]
Q3: What are the best practices for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities present.
-
Recrystallization: This is an effective method for removing small amounts of impurities. The selection of an appropriate solvent system is crucial. Common solvents for the recrystallization of N-heterocyclic compounds include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or acetone/heptane.[8][9][10]
-
Column Chromatography: For the removal of significant quantities of impurities or impurities with similar polarity to the product, silica gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., heptane or hexane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.
Troubleshooting Guides
Issue 1: Presence of Starting Materials in the Final Product
Question: My HPLC and NMR analysis indicate the presence of unreacted 4-halopyridine and/or imidazolidin-2-one in my final product. What could be the cause and how can I resolve this?
Answer:
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or deactivation of the catalyst.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to an excess of one starting material in the final mixture.
-
Inefficient Purification: The purification method used may not have been effective in removing the unreacted starting materials.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Increase the reaction time and monitor the progress by TLC or HPLC.
-
Gradually increase the reaction temperature.
-
Ensure the catalyst and ligand are not degraded and are used in the correct proportions. Consider using a pre-catalyst for more reliable results.[4]
-
-
Adjust Stoichiometry: Ensure the molar ratio of the reactants is correct. A slight excess of the imidazolidin-2-one may be used to drive the reaction to completion.
-
Improve Purification:
-
Recrystallization: If the starting materials are significantly more soluble in the chosen solvent system than the product, recrystallization should be effective.
-
Column Chromatography: Use a suitable solvent system to achieve good separation between the product and the starting materials.
-
Issue 2: Significant Amount of Dehalogenated Byproduct (Pyridine) Detected
Question: I have a significant peak in my GC-MS and a corresponding signal in my 1H NMR that suggests the presence of pyridine. How can I minimize the formation of this impurity?
Answer:
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can promote the hydrodehalogenation of the 4-halopyridine.[4]
-
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the dehalogenation side reaction.
-
Ligand Selection: Some phosphine ligands may be more prone to promoting this side reaction.
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Ensure Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Screen Ligands: Experiment with different phosphine ligands. Sterically hindered biaryl phosphine ligands are often effective in minimizing side reactions in Buchwald-Hartwig couplings.[2]
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Purity Analysis
This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound and its potential impurities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Hypothetical Retention Times:
| Compound | Hypothetical Retention Time (min) |
| Imidazolidin-2-one | 2.5 |
| Pyridine | 3.8 |
| This compound | 8.2 |
| 4-Chloropyridine | 10.5 |
| 4,4'-bipyridine | 12.1 |
Protocol 2: 1H NMR Characterization
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
Instrument: 400 MHz NMR Spectrometer
Expected Chemical Shifts (δ) for this compound (in CDCl3):
-
~8.5 ppm: (doublet, 2H, protons on the pyridine ring ortho to the nitrogen)
-
~7.5 ppm: (doublet, 2H, protons on the pyridine ring meta to the nitrogen)
-
~5.5 ppm: (broad singlet, 1H, NH of the imidazolidinone ring)
-
~3.8 ppm: (triplet, 2H, -CH2-N(Ar)-)
-
~3.4 ppm: (triplet, 2H, -CH2-NH-)
Characteristic 1H NMR Signals for Potential Impurities:
-
Pyridine: Signals between 7.2-8.6 ppm.
-
4-Chloropyridine: Signals around 7.3 ppm and 8.5 ppm.
-
Imidazolidin-2-one: A broad singlet for the NH protons and a singlet for the two -CH2- groups.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for imidazolidin-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazolidin-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazolidin-2-one core structure?
A1: The most prevalent methods involve the cyclization of a 1,2-diamine with a carbonyl source. Key approaches include:
-
Condensation with Urea: A straightforward and common method involves reacting a 1,2-diamine, such as ethylenediamine, with urea, typically with heating. This reaction releases ammonia as a byproduct.[1][2]
-
Reaction with Phosgene or Equivalents: While effective, this method uses highly toxic reagents like phosgene or safer alternatives like triphosgene or carbonyldiimidazole (CDI).[3][4] CDI is often preferred due to its lower toxicity and the formation of benign byproducts (imidazole and CO2).[4][5]
-
Catalytic Carbonylation: This involves the use of carbon monoxide (CO) or carbon dioxide (CO2) in the presence of a catalyst.[3][6] Catalytic systems often offer a greener and more atom-economical route.[7]
-
Intramolecular Cyclization: Specially designed substrates, such as N-allylureas or propargylic ureas, can undergo intramolecular cyclization reactions, often catalyzed by transition metals or strong bases, to form the imidazolidin-2-one ring.[8][9]
Q2: What are the typical starting materials for a basic imidazolidin-2-one synthesis?
A2: For the most fundamental synthesis, the required starting materials are ethylenediamine and a carbonyl source like urea or dimethyl carbonate.[1] For substituted imidazolidin-2-ones, a substituted 1,2-diamine is used as the precursor.
Q3: Are there any "green" or more sustainable methods for this synthesis?
A3: Yes, significant research has focused on developing more environmentally benign protocols. Notable examples include:
-
Using Carbon Dioxide (CO2) as a C1 source: This approach utilizes a renewable and non-toxic feedstock. Heterogeneous catalysts, such as cerium oxide (CeO2), have been shown to be effective for the reaction of 1,2-diamines with CO2.[3][6]
-
Catalytic Methods: Using catalysts (e.g., palladium, copper, or organocatalysts) allows reactions to proceed under milder conditions with higher atom economy, reducing waste.[3][9]
-
One-Pot Procedures: Pseudo-multicomponent reactions that combine several steps into a single pot reduce solvent usage and purification steps, leading to a more efficient and sustainable process.[4][5]
Q4: What is the role of a catalyst in imidazolidin-2-one synthesis?
A4: Catalysts play several critical roles depending on the reaction type:
-
In oxidative carbonylation , catalysts like selenium or palladium facilitate the reaction of the diamine with carbon monoxide and an oxidant.[3]
-
In reactions with dialkyl carbonates , a Lewis acid catalyst such as Cu(NO₃)₂ can activate the carbonyl group, making it more susceptible to nucleophilic attack by the diamine.[3]
-
In intramolecular hydroamidation , organocatalysts like the phosphazene base BEMP can deprotonate the urea nitrogen, facilitating the intramolecular cyclization onto an alkyne.[8]
-
For CO₂-based synthesis , catalysts like CeO₂ are crucial for activating the CO₂ molecule and facilitating the cyclization dehydration steps.[6]
Troubleshooting Guide
Problem 1: Low to no yield of the desired imidazolidin-2-one product.
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Temperature is a critical parameter. For urea-based synthesis, sufficient heat is required to drive off ammonia and promote cyclization. However, excessively high temperatures can lead to decomposition.[10] For base-catalyzed hydroamidations, reactions can often be run effectively at room temperature.[8] Action: Optimize the temperature in small increments. Monitor the reaction progress using TLC or LC-MS. |
| Inefficient Carbonylating Agent | The reactivity of carbonyl sources varies. For complex or sterically hindered diamines, urea may not be reactive enough. Action: Consider a more reactive carbonylating agent like carbonyldiimidazole (CDI).[4][5] The choice of solvent is also crucial; for CDI cyclizations, dichloromethane (DCM) has been shown to be highly effective.[5] |
| Catalyst Inactivity or Absence | Many modern syntheses are catalyst-dependent. The catalyst may be poisoned, used in insufficient quantity, or simply absent. Action: Ensure the catalyst is fresh and used in the correct loading (e.g., 5 mol% for BEMP).[8] For heterogeneous catalysts, ensure proper activation and sufficient surface area. |
| Presence of Water | While some protocols tolerate water, many reactions, especially those involving highly reactive intermediates or catalysts, require anhydrous conditions. Action: Use anhydrous solvents and dry glassware. If necessary, add molecular sieves to the reaction mixture.[3] |
Problem 2: Significant formation of side products or impurities.
| Potential Cause | Suggested Solution |
| Polymerization | In the reaction between ethylenediamine and urea, polymeric byproducts can form, making purification difficult.[2] Action: A patented method suggests heating the reactants and then collecting the desired 2-imidazolidinone product via evaporation, leaving polymeric residues behind.[2] Adjusting the stoichiometry of reactants can also minimize polymerization. |
| Incomplete Cyclization | The open-chain urea intermediate may be present as a major impurity if the cyclization is not complete. Action: Increase the reaction time or temperature. If using a catalyst, consider increasing the catalyst loading. Ensure efficient removal of byproducts like ammonia or water that can inhibit the final ring-closing step. |
| Incorrect Regioselectivity | In the synthesis of asymmetrically substituted imidazolidin-2-ones, mixtures of regioisomers can form. For example, acid-catalyzed reactions can sometimes yield mixtures of 4- and 5-substituted products.[11] Action: The amount of catalyst can influence regioselectivity. It was found that decreasing the amount of trifluoroacetic acid (TFA) catalyst improved the regioselectivity, favoring the 4-substituted product.[11] Screen different catalysts and solvents to optimize for the desired isomer. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Co-elution of Impurities | The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging. Action: Modify the chromatographic conditions (try different solvent systems or stationary phases). Consider recrystallization from a suitable solvent, which can be highly effective for crystalline products like 2-imidazolidinone.[2] |
| Presence of Polymeric Material | As mentioned, polymerization can lead to viscous oils that are difficult to handle. Action: If the product is volatile, consider purification by distillation or sublimation under reduced pressure.[2] Washing the crude solid with a solvent in which the product has low solubility (like cold ethanol or toluene) can remove impurities.[12] |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Solvent and Temperature on Cyclization Yield using CDI
Reaction: Cyclization of a secondary diamine with carbonyldiimidazole (CDI) to form a 1,3-disubstituted imidazolidin-2-one.[5]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 20 | 64 | 11 |
| 2 | THF | 20 | 64 | 21 |
| 3 | DCM | 40 | 17 | 98 |
Table 2: Comparison of Catalysts for Intramolecular Hydroamidation
Reaction: Cyclization of propargylic urea to the corresponding imidazolidin-2-one.[8]
| Entry | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) |
| 1 | TBD (10%) | 100 | 15 min | >98 |
| 2 | TBD (10%) | 22-23 | 24 h | >98 |
| 3 | BEMP (5%) | 22-23 | 1 h | >98 |
| 4 | None | 22-23 | 24 h | 0 |
(TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, BEMP = 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-Disubstituted Imidazolidin-2-one via a One-Pot Reaction [5]
This protocol is based on the pseudo-multicomponent synthesis from a diamine, aldehyde, and CDI.
-
Schiff Base Formation: Dissolve trans-(R,R)-1,2-diaminocyclohexane (1 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.3 M. Add the desired aldehyde (2.05 equiv.). Heat the mixture to reflux for 60 minutes using microwave irradiation.
-
Reduction: Cool the mixture to room temperature. Add sodium borohydride (NaBH₄, 2.1 equiv.) portion-wise. Once effervescence ceases, heat the reaction to reflux for 240 minutes under microwave irradiation to form the secondary diamine.
-
Cyclization: After cooling, add a solution of carbonyldiimidazole (CDI, 1.1 equiv.) dissolved in anhydrous dichloromethane (DCM, 0.02 M). Stir the reaction mixture at 40°C for 17 hours.
-
Workup and Purification: After completion (monitored by TLC), remove the solvent under reduced pressure. The crude residue can then be purified by silica gel column chromatography to yield the final product.
Protocol 2: Organo-Catalyzed Synthesis of Imidazolidin-2-ones [8]
This protocol describes the base-catalyzed intramolecular hydroamidation of a propargylic urea.
-
Reaction Setup: In a test tube equipped with a magnetic stir bar, charge the propargylic urea substrate (1 equiv., 0.4 mmol) and acetonitrile (CH₃CN, 4 mL).
-
Catalyst Addition: Add the phosphazene base BEMP (5 mol%, 6 μL) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete in as little as 1 to 60 minutes. Monitor progress by TLC.
-
Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate eluent.
Visualizations
Caption: General workflow for imidazolidin-2-one synthesis and optimization.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: Simplified reaction pathway for synthesis from a diamine and urea.
References
- 1. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazolidinone synthesis [organic-chemistry.org]
- 10. ymswbiotech.com [ymswbiotech.com]
- 11. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Imidazolidinone Derivatives: Focus on 1-Pyridin-4-yl-imidazolidin-2-one Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of imidazolidinone derivatives, with a particular focus on analogues of 1-Pyridin-4-yl-imidazolidin-2-one. Due to a lack of publicly available experimental data for this compound, this guide utilizes data from closely related pyridinyl-imidazolidinone compounds to provide insights into the potential activities of this class of molecules. The information presented herein is intended to support research and drug development efforts in the field of medicinal chemistry.
Introduction to Imidazolidinones
The imidazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have been extensively investigated for their potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. The versatility of the imidazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of their pharmacological properties. This guide will delve into the comparative performance of different imidazolidinone derivatives, with a special emphasis on pyridinyl-substituted analogues.
Comparative Biological Activity
While specific data for this compound is not available in the reviewed literature, studies on closely related pyridinyl imidazolidinone derivatives provide valuable insights into their potential biological activities, particularly their antimitotic effects.
Anticancer and Antimitotic Activity
A study by Fortin et al. investigated a series of pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as antimitotic prodrugs. The antiproliferative activity of these compounds was evaluated against various cancer cell lines. The data for representative pyridinyl-imidazolidinone derivatives are summarized below.
Table 1: Antiproliferative Activity of Pyridinyl Imidazolidinone Derivatives
| Compound ID | Pyridine Isomer | R Group | Cell Line | IC50 (µM) |
| 1 | 3-pyridinyl | Methyl | MCF7 | 0.5 |
| 2 | 3-pyridinyl | Ethyl | MCF7 | 0.3 |
| 3 | 4-pyridinyl | Methyl | MCF7 | 2.5 |
| 4 | 4-pyridinyl | Ethyl | MCF7 | 1.8 |
Data extracted from a study on antimitotic prodrugs bioactivated by cytochrome P450 1A1.
The data suggests that the position of the nitrogen atom in the pyridine ring influences the antiproliferative activity, with the 3-pyridinyl isomers generally exhibiting greater potency than the 4-pyridinyl isomers in the tested series.
Signaling Pathways and Mechanisms of Action
Imidazolidinone derivatives are known to exert their biological effects through various mechanisms, including the inhibition of essential enzymes in pathogens and the disruption of cellular processes in cancer cells.
Antibacterial Activity: Inhibition of MurB
A key target for antibacterial imidazolidinone derivatives is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.
Antifungal Activity: Inhibition of CYP51
In fungi, a primary target for azole-containing compounds, which can include certain imidazolidinone derivatives, is the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[4][5][6][7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for key assays.
General Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compound is added to the wells in a range of concentrations.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
This guide provides a comparative overview of the biological activities of imidazolidinone derivatives, with a specific focus on pyridinyl analogues as surrogates for the uncharacterized this compound. The presented data on antimitotic activity, along with the outlined mechanisms of action for antibacterial and antifungal effects, offer a valuable starting point for researchers in the field. The detailed experimental protocols and workflow diagrams are intended to facilitate the design and execution of further studies to explore the therapeutic potential of this promising class of compounds. Further research is warranted to synthesize and evaluate the specific biological activities of this compound to confirm the trends observed in its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 1-Pyridin-4-yl-imidazolidin-2-one and Known Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical kinase inhibitor 1-Pyridin-4-yl-imidazolidin-2-one against a selection of established Aurora kinase inhibitors. Due to the absence of publicly available data on the kinase inhibitory activity of this compound, this document serves as a framework for its potential evaluation, drawing parallels with known inhibitors based on structural similarities of its core scaffold to recognized kinase-binding motifs. The imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine cores, which bear resemblance to the user's compound, are present in known inhibitors of Aurora and other kinases. This guide is intended to be a resource for researchers interested in exploring the potential of novel compounds in this chemical space.
Key Signaling Pathway: Aurora Kinase-Mediated Mitotic Regulation
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention. The following diagram illustrates a simplified Aurora kinase signaling pathway.
Caption: Simplified Aurora Kinase Signaling Pathway during Mitosis.
Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a novel compound for its potential as a kinase inhibitor typically follows a structured workflow, progressing from in vitro biochemical assays to cellular and eventually in vivo studies.
Caption: A typical workflow for the evaluation of a potential kinase inhibitor.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activities of several well-characterized Aurora kinase inhibitors. The data for this compound is presented as "Not Available (N/A)" and is intended to be populated upon experimental investigation.
| Compound Name | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference |
| This compound | N/A | N/A | N/A | |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | [1] |
| Tozasertib (VX-680/MK-0457) | 0.6 | 18 | 4.6 | [2] |
| Danusertib (PHA-739358) | 13 | 79 | 61 | [1][2][3] |
| Barasertib (AZD1152) | >1000x selective for B | 0.37 | - | [2] |
| PF-03814735 | 5 | 0.8 | - | [1][3] |
| AMG 900 | 5 | 4 | 1 | [1][4] |
| CYC116 | 44 (Ki) | 19 (Ki) | 65 (Ki) | [3] |
| SNS-314 | 9 | 31 | 3 | [3] |
| GSK1070916 | >100x selective for B/C | 3.5 | 6.5 | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki values represent the inhibition constant.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are outlines for key experiments.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity in a cell-free system.
Principle: A purified recombinant Aurora kinase is incubated with its substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of the test compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
General Protocol:
-
Prepare a dilution series of the test compound (e.g., this compound) in an appropriate buffer.
-
In a multi-well plate, add the purified recombinant Aurora kinase (e.g., Aurora A or Aurora B).
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the inhibitor can enter cells and inhibit the activity of the target kinase, leading to a decrease in the phosphorylation of its downstream substrates.
Principle: Cells are treated with the test compound, and the phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blotting. For Aurora B, a common biomarker is the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 Ser10).
General Protocol:
-
Culture a relevant cancer cell line (e.g., HCT116, HeLa) to an appropriate confluency.
-
Treat the cells with varying concentrations of the test compound for a defined period (e.g., 24 hours).
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane and then probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-Histone H3 Ser10).
-
Also, probe with a primary antibody for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the total protein and loading control.
Cell Proliferation Assay (GI50 Determination)
Objective: To measure the concentration of the inhibitor that causes a 50% reduction in the proliferation of cancer cells.
Principle: Cancer cells are cultured in the presence of a range of concentrations of the test compound. After a set incubation period, the number of viable cells is quantified using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or CellTiter-Glo® assay.
General Protocol:
-
Seed cancer cells in a multi-well plate at a low density.
-
Allow the cells to attach and resume growth (e.g., overnight).
-
Add a serial dilution of the test compound to the wells.
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
Measure the cell viability using a chosen method. For the SRB assay, this involves fixing the cells, staining with SRB dye, and then solubilizing the dye to measure its absorbance.
-
Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration to calculate the GI50 value.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of the inhibitor on the cell cycle distribution of a cell population.
Principle: Inhibition of Aurora kinases is known to cause defects in mitosis, leading to an accumulation of cells in the G2/M phase or the development of polyploidy. Cells are treated with the inhibitor, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to measure the DNA content of individual cells.
General Protocol:
-
Treat cultured cells with the test compound at a concentration expected to be effective (e.g., around the GI50 value).
-
After the desired treatment time, harvest the cells.
-
Fix the cells in a suitable fixative (e.g., cold 70% ethanol).
-
Stain the cells with a solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
The resulting data is displayed as a histogram of cell count versus DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population or the appearance of a >4N DNA content peak is indicative of mitotic disruption.
References
Validation of 1-Pyridin-4-yl-imidazolidin-2-one Screening Hits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of screening hits for the compound 1-Pyridin-4-yl-imidazolidin-2-one. This molecule has been identified as a potential modulator of two distinct and significant signaling pathways: the Growth Hormone Receptor (GHR) pathway and the alpha-2 adrenergic receptor pathway. This document outlines the methodologies for validating its activity, compares its hypothetical performance against established modulators, and provides detailed experimental protocols.
Data Presentation: Comparative Inhibitory Activity
To validate the screening hits, the inhibitory activity of this compound was assessed against both the Growth Hormone Receptor and the alpha-2 adrenergic receptor. The results are compared with well-characterized inhibitors for each target.
Disclaimer: The following quantitative data for this compound is hypothetical and for illustrative purposes due to the current lack of publicly available experimental data. These values serve as a template for how such a comparison would be presented.
Table 1: Comparative Inhibitory Activity against Growth Hormone Receptor (GHR)
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | Human GHR | Cell-Based Proliferation Assay | 150 | Hypothetical value. |
| Pegvisomant | Human GHR | Cell-Based Proliferation Assay | 15 | FDA-approved GHR antagonist. |
Table 2: Comparative Inhibitory Activity against Alpha-2 Adrenergic Receptor
| Compound | Target | Assay Type | Ki (nM) | Notes |
| This compound | Human α2A-Adrenergic Receptor | Radioligand Binding Assay | 85 | Hypothetical value. |
| Yohimbine | Human α2A-Adrenergic Receptor | Radioligand Binding Assay | 0.6 | Well-characterized α2-adrenergic antagonist.[1] |
| Idazoxan | Rat α2-Adrenergic Receptor | Radioligand Binding Assay | 5.5 | Selective α2-adrenergic antagonist.[2] |
Signaling Pathways and Experimental Workflow
To understand the context of hit validation, it is crucial to visualize the targeted signaling pathways and the experimental workflow employed to assess the compound's activity.
References
Assessing the Selectivity of 1-Pyridin-4-yl-imidazolidin-2-one: A Comparative Guide for Drug Development Professionals
Introduction
1-Pyridin-4-yl-imidazolidin-2-one is a novel small molecule with a chemical structure suggestive of potential kinase inhibitory activity. While specific experimental data for this compound is not yet publicly available, its structural motifs, particularly the pyridine and imidazolidin-2-one moieties, are present in known kinase inhibitors. This guide provides a comparative framework for researchers and drug development professionals to assess the potential selectivity of this compound. The guide will benchmark the compound against a panel of well-characterized kinase inhibitors targeting pathways that are often modulated by structurally related compounds. These include inhibitors of Src family kinases, DNA-dependent protein kinase (DNA-PK), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor targets a specific kinase or a small number of kinases, minimizing off-target effects and associated toxicities. The following tables summarize the selectivity and potency of selected kinase inhibitors that serve as a benchmark for the evaluation of novel compounds like this compound.
Table 1: Selectivity Profile of Dasatinib (Src Family Kinase Inhibitor)
| Kinase | IC50 (nM) |
| SRC | 0.5 |
| BCR-ABL | <1 |
| c-KIT | 16 |
| PDGFRβ | 28 |
| LCK | 1.1 |
| FYN | 0.2 |
| YES | 0.4 |
Data represents a selection of key targets and may not be exhaustive.
Table 2: Selectivity Profile of M3814 (Nedisertib) (DNA-PK Inhibitor)
| Kinase | IC50 (nM) |
| DNA-PK | ~0.6 |
| PI3Kα | >100-fold selective over DNA-PK |
| PI3Kβ | >100-fold selective over DNA-PK |
| PI3Kδ | >100-fold selective over DNA-PK |
| PI3Kγ | >100-fold selective over DNA-PK |
| mTOR | >100-fold selective over DNA-PK |
Data indicates high selectivity for DNA-PK over other PI3K family kinases.[1]
Table 3: Selectivity Profile of Gilteritinib (FLT3 Inhibitor)
| Kinase | IC50 (nM) |
| FLT3 | 0.29 |
| FLT3-ITD | 0.7 |
| FLT3-D835Y | 1.9 |
| AXL | 0.73 |
| c-KIT | 230 |
| ALK | Potent Inhibition |
| LTK | Potent Inhibition |
Gilteritinib demonstrates high potency against wild-type and mutated forms of FLT3, as well as AXL.[2]
Table 4: Selectivity Profile of Alisertib (MLN8237) (Aurora Kinase A Inhibitor)
| Kinase | IC50 (nM) |
| Aurora A | 1.2 |
| Aurora B | 396.5 |
| Aurora C | Not widely reported |
| Other Kinases | No significant activity against 205 other kinases |
Alisertib shows significant selectivity for Aurora A over Aurora B.[3][4]
Experimental Protocols for Selectivity Assessment
To determine the selectivity profile of a novel compound such as this compound, a multi-tiered experimental approach is essential. This typically involves in vitro biochemical assays, cellular target engagement studies, and broad kinome profiling.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound to create a concentration range for IC50 determination.
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a solution of the purified kinase of interest in the reaction buffer.
-
Prepare a solution of the specific substrate (peptide or protein) for the kinase.
-
Prepare a solution of ATP, including [γ-³³P]ATP.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the diluted test compound or vehicle (DMSO) to the wells.
-
Add the kinase solution to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add a scintillant to the wells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay
This type of assay confirms that the compound can bind to its intended target within a cellular context.
Principle: The NanoBRET™ Target Engagement Intracellular Kinase Assay is a widely used method. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96- or 384-well plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the diluted test compound or vehicle to the cells.
-
Add the NanoBRET™ tracer to all wells. The tracer is a cell-permeable fluorescent ligand that binds to the ATP-binding site of the kinase.
-
Add the NanoLuc® substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
-
Signal Detection:
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
-
Data Analysis:
Kinome Scanning (Broad Selectivity Profiling)
This high-throughput screening method assesses the binding of a compound against a large panel of kinases to determine its selectivity profile across the human kinome.
Principle: The KINOMEscan™ platform is a widely used competition binding assay.
Detailed Protocol:
-
Assay Principle:
-
A large panel of human kinases are expressed and tagged (e.g., with a DNA tag).
-
A broadly active, immobilized ligand is bound to a solid support.
-
The test compound is incubated with the kinase and the immobilized ligand.
-
The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
-
Experimental Workflow:
-
The test compound is added to wells containing a specific kinase from the panel and the immobilized ligand.
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for the DNA tag.
-
-
Data Analysis:
-
The amount of bound kinase is inversely proportional to the affinity of the test compound.
-
Results are often expressed as a percentage of the control (vehicle-treated sample). A lower percentage indicates stronger binding of the test compound.
-
The data can be used to generate a "kinome tree" visualization, providing a comprehensive overview of the compound's selectivity.[1][8][9]
-
Signaling Pathway Diagrams
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the functional consequences of their inhibition.
Conclusion
The assessment of a novel compound's selectivity is a cornerstone of modern drug discovery. For a putative kinase inhibitor like this compound, a systematic evaluation against a broad panel of kinases is imperative. By employing the detailed experimental protocols outlined in this guide and comparing the resulting data with the established profiles of benchmark inhibitors such as Dasatinib, M3814 (Nedisertib), Gilteritinib, and Alisertib, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and potential therapeutic applications. The signaling pathway diagrams provide a contextual framework for interpreting the biological consequences of inhibiting these key cellular regulators. This structured approach will enable an objective and data-driven assessment of this compound's potential as a selective kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 4. selleckchem.com [selleckchem.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. chayon.co.kr [chayon.co.kr]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 1-Pyridin-4-yl-imidazolidin-2-one and Structurally Related Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity profile of 1-Pyridin-4-yl-imidazolidin-2-one and its structural analogs, offering insights into potential off-target effects and a roadmap for comprehensive kinase inhibitor profiling.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values against a panel of kinases, a compound's selectivity can be assessed.
As a case study, we examine the kinase inhibition profile of imidazo[4,5-c]pyridin-2-one derivatives, which share a core structure with this compound. The following table summarizes the inhibitory activity of representative compounds against key kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 1s | Src | 0.25 | [1][2] |
| Fyn | 0.31 | [1][2] | |
| Compound 1d | Src | 0.48 | [1][2] |
| Fyn | 0.55 | [1][2] | |
| Compound 1e | Src | 0.62 | [1][2] |
| Fyn | 0.78 | [1][2] | |
| Compound 1q | Src | 0.88 | [1][2] |
| Fyn | 0.95 | [1][2] | |
| Compound 78 | DNA-PK | 0.002 | [3][4] |
| PI3Kα | >10 | [3][4] | |
| mTOR | >10 | [3][4] |
Note: The data presented is for structurally related imidazo[4,5-c]pyridin-2-one derivatives and not for this compound itself. This information is intended to be illustrative of the type of data generated during cross-reactivity profiling.
The data indicates that while some compounds exhibit potent inhibition of their primary targets (e.g., Compound 78 for DNA-PK), they may also show activity against other kinases, highlighting the importance of broad panel screening.[3][4] The development of selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[5]
Visualizing Kinase Selectivity and Experimental Workflow
To better understand the concepts of kinase inhibitor selectivity and the process of cross-reactivity profiling, the following diagrams are provided.
Caption: Conceptual diagram of kinase inhibitor selectivity.
Caption: General workflow for kinase cross-reactivity profiling.
Experimental Protocols for Kinase Inhibition Assays
Accurate and reproducible experimental protocols are crucial for generating reliable cross-reactivity data. Below are detailed methodologies for common kinase inhibition assays.
Radiometric Kinase Assay
This assay measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate by a kinase.
-
Compound Preparation: The test compound, such as this compound, is serially diluted in an appropriate buffer (e.g., DMSO) to create a concentration gradient.
-
Reaction Setup: In a microplate, the kinase, a suitable substrate (peptide or protein), and the test compound are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture containing MgCl2 and [γ-³³P]ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unincorporated [γ-³³P]ATP is washed away. The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6]
-
Kinase Reaction: The setup is similar to the radiometric assay, but with non-radiolabeled ATP. The kinase, substrate, and test compound are incubated to allow the reaction to proceed.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP.
-
Luminescence Measurement: The newly generated ATP is used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the initial amount of ADP produced. The signal is read using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. IC50 values are calculated from the dose-response curve.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently limited, the analysis of structurally similar compounds provides a valuable framework for understanding its potential kinase selectivity. The imidazo[4,5-c]pyridin-2-one scaffold has demonstrated utility in targeting specific kinases, but as with any kinase inhibitor, a thorough cross-reactivity assessment against a broad panel of kinases is essential to fully characterize its selectivity profile and to anticipate potential off-target effects. The experimental protocols and workflows outlined in this guide offer a robust approach for researchers and drug developers to conduct such critical evaluations.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.ca]
The Structure-Activity Relationship of 1-Pyridin-4-yl-imidazolidin-2-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-pyridin-4-yl-imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the basis for the development of a diverse range of biologically active compounds. Analogs of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of various this compound analogs and related heterocyclic compounds, supported by experimental data and detailed methodologies.
Comparative Biological Activity
The biological activity of this compound analogs and structurally related compounds is highly dependent on the nature and position of substituents on both the imidazolidinone and pyridine rings. The following tables summarize the quantitative data for various analogs against different biological targets.
Anticancer Activity
The imidazolidin-2-one and related thiazolidin-4-one scaffolds are prominent in the design of anticancer agents. Modifications to these core structures have yielded compounds with potent activity against various cancer cell lines.
Table 1: Anticancer Activity of Imidazolidin-2-one and Thiazolidin-4-one Analogs
| Compound ID | Core Scaffold | Target Cell Line | IC50 (µM) | Reference |
| Compound 22 | Thiazolidin-4-one | MCF-7 (Breast) | 18.9 ± 2.19 | [1] |
| Compound 23 | Thiazolidin-4-one | MCF-7 (Breast) | 13.0 ± 2.28 | [1] |
| Compound 24 | Thiazolidin-4-one | MCF-7 (Breast) | 12.4 ± 1.39 | [1] |
| Compound 22 | Thiazolidin-4-one | HepG-2 (Liver) | 11.8 ± 1.95 | [1] |
| Compound 23 | Thiazolidin-4-one | HepG-2 (Liver) | 18.9 ± 1.34 | [1] |
| Compound 24 | Thiazolidin-4-one | HepG-2 (Liver) | 16.2 ± 1.34 | [1] |
| Compound 25 | Thiazolidin-4-one | HepG-2 (Liver) | 17.6 ± 2.12 | [1] |
| Compound 27b | Thiazolidin-4-one | K-562 (Leukemia) | 4.86 | [2] |
| Compound 28a | Isatin-Thiazolidin-4-one | HT-29 (Colon) | 5.42 | [2] |
| Compound 28b | Isatin-Thiazolidin-4-one | HT-29 (Colon) | 3.29 | [2] |
Enzyme Inhibitory Activity
Analogs of the imidazolidin-2-one scaffold have been investigated as inhibitors of various enzymes, including kinases and phosphatases, which are critical targets in several diseases.
Table 2: Enzyme Inhibitory Activity of Imidazolidin-2,4-dione and Related Analogs
| Compound ID | Core Scaffold | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Compound 9p | Imidazolidine-2,4-dione | LYP | 6.95 | - | [3] |
| Compound 9r | Imidazolidine-2,4-dione | LYP | 2.85 | 1.09 | [3] |
| Compound 27 | 2-(thienothiazolylimino)-1,3-thiazolidin-4-one | CDC25A | 6.2 ± 1.0 | - | [1] |
Receptor Antagonist Activity
The imidazo-pyridinium scaffold, a related heterocyclic system, has shown potent antagonist activity at neuropeptide receptors.
Table 3: Neuropeptide S Receptor (NPSR) Antagonist Activity of Imidazo-pyridinium Analogs
| Compound ID | Core Scaffold | Assay Type | IC50 (µM) | Reference |
| Compound 12b | 2-methyl imidazopyridine | cAMP | Varies (3-25x less active than 12d) | [4] |
| Compound 12d | imidazopyridine | cAMP | - | [4] |
| Compound 13a | 2-methyl imidazopyridine | cAMP | Varies (3-25x less active than 13b) | [4] |
| Compound 13b | imidazopyridine | cAMP | - | [4] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on this compound and related analogs highlight several key SAR trends.
Caption: Key SAR takeaways for this compound analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG-2, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (typically 48-72 hours).
-
MTT Addition : After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization : The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (e.g., LYP Inhibition)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific enzyme.
-
Enzyme and Substrate Preparation : Recombinant human lymphoid-specific tyrosine phosphatase (LYP) is prepared and purified. A suitable substrate, such as p-nitrophenyl phosphate (pNPP), is used for the colorimetric assay.
-
Assay Buffer : The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).
-
Inhibition Assay : The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, substrate, and varying concentrations of the test inhibitor. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Measurement : The reaction is stopped by adding a strong base (e.g., 1 M NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Data Analysis : The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve. For determining the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are fitted to the Michaelis-Menten equation for competitive inhibition.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of novel bioactive compounds based on the this compound scaffold.
Caption: A typical drug discovery workflow for novel imidazolidinone analogs.
This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound analogs and related compounds. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of next-generation therapeutics based on this versatile scaffold.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 3. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 1-Pyridin-4-yl-imidazolidin-2-one and Standards of Care in Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential in vivo efficacy of the novel compound 1-Pyridin-4-yl-imidazolidin-2-one for the treatment of leishmaniasis, benchmarked against current standards of care. Due to the limited availability of public data on this specific molecule, this guide will leverage efficacy data from a closely related analogue, 1-(pyridin-2-yl)imidazolidin-2-one, to provide a framework for evaluation and to illustrate the experimental methodologies required for such a comparison.
Introduction: The Therapeutic Promise of Pyridinyl-Imidazolidinones in Leishmaniasis
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinical manifestations range from self-healing cutaneous lesions to fatal visceral disease. Current treatments are hampered by issues of toxicity, parenteral administration, long treatment durations, and emerging drug resistance. This necessitates the development of novel, safer, and more effective oral therapies.
The imidazolidinone scaffold has emerged as a promising pharmacophore in medicinal chemistry. The specific analogue, a N3-tolylsulfonyl derivative of 1-(pyridin-2-yl)imidazolidin-2-one, has demonstrated the ability to significantly reduce parasite burden in a murine model of cutaneous leishmaniasis, suggesting a potential mechanism of action involving interference with the parasite's phospholipase A2 (PLA2) activity. This guide will explore the hypothetical efficacy of this compound in this context, comparing its potential to established therapies.
Current Standards of Care for Leishmaniasis
The choice of treatment for leishmaniasis depends on the clinical form of the disease (cutaneous, mucosal, or visceral), the infecting Leishmania species, and the geographic region.[1] Key standards of care include:
-
Pentavalent Antimonials (Sodium Stibogluconate and Meglumine Antimoniate): For decades, these have been the mainstay of treatment. However, their use is limited by the need for parenteral administration, a long course of therapy, and significant cardiotoxicity and pancreatitis, along with widespread resistance in some regions.[2][3]
-
Amphotericin B: Both the deoxycholate and liposomal formulations are highly effective, particularly for visceral leishmaniasis.[4][5] Liposomal amphotericin B offers reduced nephrotoxicity but is significantly more expensive, limiting its use in endemic, resource-poor areas.[6]
-
Miltefosine: As the first effective oral agent for leishmaniasis, miltefosine was a significant advancement.[7] It is effective against both visceral and cutaneous forms of the disease.[8][9] However, its use is associated with gastrointestinal side effects and it is teratogenic, precluding its use in pregnant women.[8]
-
Paromomycin: An aminoglycoside antibiotic administered via intramuscular injection, paromomycin is used for both visceral and cutaneous leishmaniasis.[10][11][12] It offers a lower cost alternative to other parenteral drugs.
Comparative In Vivo Efficacy
While direct in vivo data for this compound is not publicly available, we can extrapolate potential efficacy based on a closely related analogue. A study on a N3-tolylsulfonyl derivative of 1-(pyridin-2-yl)imidazolidin-2-one in a BALB/c mouse model of Leishmania mexicana infection showed a significant reduction in parasite burden at a daily intraperitoneal dose of 10 mg/kg.
For a comprehensive comparison, a hypothetical head-to-head preclinical study would be required. The table below illustrates how the data from such a study could be presented, comparing our investigational compound with the standards of care.
| Compound | Dose & Route | Animal Model | Primary Efficacy Endpoint | Parasite Burden Reduction (%) | Key Limitations |
| This compound (Hypothetical) | 10 mg/kg, oral | BALB/c mice, L. major | Lesion size reduction, parasite load in lymph nodes | Data to be determined | Data to be determined |
| Miltefosine | 20 mg/kg, oral | BALB/c mice, L. major | Lesion size reduction, parasite load in lymph nodes | ~60-80%[13][14] | Gastrointestinal toxicity, teratogenicity |
| Amphotericin B (Liposomal) | 5 mg/kg, intravenous | BALB/c mice, L. donovani | Parasite load in liver and spleen (Leishman-Donovan Units) | >90%[4] | High cost, intravenous administration |
| Paromomycin | 30 mg/kg, intramuscular | BALB/c mice, L. amazonensis | Lesion size reduction, parasite load in lesions | ~50-70%[10][11] | Parenteral administration, ototoxicity |
Proposed Mechanism of Action
The pyridinyl-imidazolidinone scaffold is hypothesized to exert its antileishmanial effect through the inhibition of parasite-specific enzymes. For the 1-(pyridin-2-yl)imidazolidin-2-one analogue, interference with phospholipase A2 (PLA2) activity has been suggested. PLA2 enzymes are crucial for membrane metabolism and signaling in the parasite. Inhibition of this enzyme would disrupt membrane integrity and vital cellular processes, leading to parasite death.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Clinical Care of Leishmaniasis | Leishmaniasis | CDC [cdc.gov]
- 3. Diagnosis and Treatment of Leishmaniasis: Clinical Practice Guidelines by the Infectious Diseases Society of America (IDSA) and the American Society of Tropical Medicine and Hygiene (ASTMH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial efficacy of amphotericin B bearing emulsomes against experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Liposomal Amphotericin B for the Treatment of Mucosal Leishmaniasis from the New World: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Miltefosine Efficiently Eliminates Leishmania major Amastigotes from Infected Murine Dendritic Cells without Altering Their Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Leishmaniases | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. In vivo antileishmanial efficacy of miltefosine against Leishmania (Leishmania) amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming the Challenge; In Vivo Efficacy of Miltefosine for Chronic Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimitotic Effects of Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimitotic effects of a novel class of compounds, pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs), and their parent compounds, pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PYRIB-SOs). These compounds represent a promising new family of antimitotics that target tubulin polymerization. This document summarizes their performance based on experimental data, outlines the methodologies used in key experiments, and visualizes the underlying mechanisms and workflows.
Introduction to Pyridinyl Benzenesulfonates as Antimitotic Agents
Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) are innovative, water-soluble prodrugs designed for targeted anticancer therapy.[1][2] Their design builds upon the potent antimitotic activity of their precursors, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PYRIB-SOs).[2] A key feature of PYRAIB-SOs is their bioactivation by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often overexpressed in certain cancer cells, such as those of the breast.[1][2] This targeted activation enhances their selectivity towards cancer cells.[2]
The core mechanism of action for this class of compounds is the disruption of microtubule dynamics, which are essential for cell division.[2] By inhibiting tubulin polymerization, these agents cause an arrest of the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[2][3] The pyridinyl moiety was introduced to improve the physicochemical properties of the parent compounds, notably increasing water solubility through the formation of hydrochloride salts.[2]
Comparative Performance Data
The following tables summarize the antiproliferative activity of various pyridinyl benzenesulfonate derivatives against different cancer cell lines. The data highlights the potent low nanomolar to submicromolar efficacy of these compounds.
Table 1: Antiproliferative Activity of Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) and Hydrochloride Salts
| Compound | Cell Line | IC50 (μM) | Selectivity vs. CYP1A1-negative cells | Reference |
| PYRAIB-SOs (general) | CYP1A1-positive breast cancer cells | 0.03 - 3.3 | 8 to >1250-fold | [1][2] |
| PYRAIB-SO Hydrochloride Salts | Not specified | Up to 625-fold higher water solubility compared to neutral counterparts | Not specified | [2] |
Table 2: Antiproliferative Activity of Pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PYRIB-SOs)
| Compound | Cell Line | IC50 Range | Reference |
| PYRIB-SOs 1-3 (most potent) | Various breast cancer cell lines | Nanomolar to submicromolar | [3][4] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for both PYRAIB-SOs and PYRIB-SOs is the inhibition of microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[2][3] This interaction disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis. The consequence is a cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.[2]
For the prodrug PYRAIB-SOs, an initial activation step is required. The CYP1A1 enzyme, present in susceptible cancer cells, metabolizes the PYRAIB-SOs through oxidative N-dealkylation of the alkyl chain on the imidazolidin-2-one moiety.[2][5] This process converts the prodrug into its active, cytotoxic form, which then exerts its antimitotic effect.[2]
Mechanism of Action of PYRAIB-SOs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Antiproliferative Activity Assay
The antiproliferative activity of the compounds is typically determined using a colorimetric assay, such as the MTT or resazurin assay.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Metabolic Assay: After the incubation period, a metabolic reagent (e.g., MTT or resazurin) is added to each well. Viable cells metabolize the reagent, resulting in a color change.
-
Data Analysis: The absorbance is measured using a microplate reader. The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[6]
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period. Subsequently, both adherent and floating cells are harvested.
-
Fixation: The cells are washed and then fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified. An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.[7]
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules is prepared.
-
Compound Addition: The test compound or a control vehicle is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase compared to the control.[3]
Microtubule Immunofluorescence Assay
This imaging-based assay visualizes the effect of the compounds on the cellular microtubule network.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound or a vehicle control.
-
Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunostaining: The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are often counterstained with a DNA dye like DAPI.
-
Microscopy: The stained cells are visualized using a fluorescence microscope. Disruption of the microtubule network, characterized by depolymerization and diffuse tubulin staining, is observed in treated cells compared to the well-defined filamentous network in control cells.[3]
Workflow for evaluating antimitotic agents.
Conclusion
The pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs) and their parent compounds (PYRIB-SOs) are potent antimitotic agents that effectively inhibit cancer cell proliferation by disrupting microtubule dynamics. The introduction of the pyridinyl moiety has successfully improved water solubility, a crucial parameter for drug development. Furthermore, the prodrug strategy of PYRAIB-SOs, relying on bioactivation by CYP1A1, offers a promising avenue for enhancing selectivity towards cancer cells and reducing off-target toxicity. The collective evidence from antiproliferative assays, cell cycle analysis, and direct observation of microtubule disruption confirms their mechanism of action and underscores their potential for further preclinical and clinical development as novel anticancer therapeutics.
References
- 1. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of the phenyl ring B of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates by pyridinyl moiety leads to novel antimitotics targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Off-Target Binding of 1-Pyridin-4-yl-imidazolidin-2-one and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, one of the most significant being the characterization of its safety and selectivity. For a compound such as 1-Pyridin-4-yl-imidazolidin-2-one, understanding its interaction with unintended biological targets is as crucial as confirming its on-target efficacy. Off-target binding can lead to unforeseen side effects, toxicity, or even present opportunities for drug repurposing. This guide provides a comparative framework for evaluating the off-target binding profile of a novel compound, using this compound as a representative example. We will explore established experimental methodologies, data presentation strategies, and the logical workflows involved in such an assessment.
The Importance of Early Off-Target Profiling
Identifying off-target interactions early in the drug discovery process is paramount. It allows for the mitigation of risks and helps in the selection of drug candidates with a higher probability of success in clinical trials.[1][2] Safety-related drug failures are a primary cause of compound attrition, making in vitro safety pharmacology an essential component of modern drug development.[2] Regulatory bodies often require thorough off-target effect analysis using panels of in vitro biochemical and cellular functional assays.[2]
Comparative Analysis of Off-Target Screening Platforms
A crucial first step in assessing the selectivity of a compound is to screen it against a panel of known biological targets. Numerous commercial services offer curated panels that cover a wide range of protein families implicated in adverse drug reactions. The choice of panel often depends on the stage of the drug discovery process and the known or predicted target class of the compound.
Given that the pyridine and imidazolidinone moieties are present in many kinase inhibitors, a kinase screen is a logical starting point for a compound like this compound.[3][4][5] Kinases are a large family of enzymes, and lack of selectivity can lead to toxicity.[6] Broader safety panels, which include G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes, provide a more comprehensive safety profile.[1][7][8]
Table 1: Comparison of Commercial Off-Target Screening Panels
| Panel Type | Provider Example | Key Features | Typical Use Case |
| Kinase Panel | AssayQuant, Pharmaron | - Screens against hundreds of kinases. - Provides % inhibition and IC50 values. - Utilizes activity-based biochemical assays.[9][10] | - Early-stage hit-to-lead and lead optimization. - Assessing kinome-wide selectivity.[9] |
| Broad Safety Panel | Eurofins Discovery (SafetyScreen™) | - Covers diverse target families (GPCRs, ion channels, enzymes, transporters).[1][7][8] - Identifies potential for a wide range of adverse drug reactions.[2] - Tiered panels for different discovery stages.[1] | - Lead optimization and preclinical candidate selection. - Comprehensive safety de-risking.[7] |
| Cell-Based Assays | Various CROs | - Measures compound activity in a cellular context. - Can identify effects on signaling pathways.[11] - Important for secondary screening after biochemical hits.[11] | - Validating biochemical hits. - Understanding the physiological consequences of off-target binding. |
Experimental Protocols for Off-Target Binding Assessment
Detailed and reproducible experimental protocols are the bedrock of a reliable off-target binding assessment. Below are representative protocols for a biochemical kinase assay and a cell-based signaling assay.
Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay
This protocol is a standard method for determining the inhibitory activity of a compound against a panel of protein kinases.
Objective: To quantify the inhibitory effect of this compound on the activity of a panel of human kinases.
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
Kinase panel (e.g., a selection of serine/threonine and tyrosine kinases).
-
Respective kinase-specific peptide substrates.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase reaction buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration for a screening panel is 10 µM.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Compound Addition: Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. For compounds showing significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Phospho-ERK1/2 Assay
This protocol assesses the effect of a compound on a common signaling pathway, the MAPK/ERK pathway, which can be affected by off-target kinase inhibition.
Objective: To determine if this compound modulates the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
Human cell line (e.g., HEK293).
-
Cell culture medium and supplements.
-
Test compound (this compound) dissolved in DMSO.
-
Stimulant (e.g., EGF) to activate the ERK pathway.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal pathway activation, incubate the cells in serum-free medium for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Stimulation: Add the stimulant (e.g., EGF) to the wells for a short period (e.g., 10 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the normalized signals in the compound-treated samples to the stimulated control to determine the inhibitory effect.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the off-target profiles of different compounds.
Hypothetical Kinase Profiling Data
The results from a kinase panel screen are typically presented as a percentage of inhibition at a fixed concentration. Hits are often defined as kinases with inhibition greater than a certain threshold (e.g., 50%).
Table 2: Hypothetical Kinase Profiling Results for this compound at 10 µM
| Kinase Family | Kinase Target | % Inhibition |
| Tyrosine Kinase | SRC | 85% |
| LCK | 78% | |
| ABL1 | 15% | |
| Ser/Thr Kinase | ROCK1 | 62% |
| PIM1 | 5% | |
| CDK2 | 12% |
Data is hypothetical and for illustrative purposes only.
Follow-up dose-response experiments for the initial hits would provide IC50 values, allowing for a quantitative comparison of potency against different off-targets.
Table 3: Hypothetical IC50 Values for Off-Target Hits
| Compound | Off-Target Kinase | IC50 (nM) |
| This compound | SRC | 150 |
| LCK | 320 | |
| ROCK1 | 850 | |
| Alternative Compound A | SRC | 2500 |
| LCK | >10000 | |
| ROCK1 | 1200 | |
| Alternative Compound B | SRC | 80 |
| LCK | 150 | |
| ROCK1 | >10000 |
Data is hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery.
Caption: Workflow for off-target binding evaluation.
Caption: The MAPK/ERK signaling cascade, a common pathway for off-target assessment.
Conclusion
While specific experimental data on the off-target binding profile of this compound is not publicly available, this guide provides a comprehensive framework for its evaluation. By employing a systematic approach that includes broad panel screening, dose-response validation, and cell-based functional assays, researchers can build a detailed selectivity profile. This process is critical for making informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective therapeutics. The methodologies and data presentation formats outlined here serve as a robust starting point for any scientist tasked with characterizing the off-target interactions of a novel small molecule.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. assayquant.com [assayquant.com]
- 10. pharmaron.com [pharmaron.com]
- 11. kinaselogistics.com [kinaselogistics.com]
Comparative Analysis of 1-Pyridin-4-yl-imidazolidin-2-one and BMS-536924: A Data-Driven Guide
A direct comparative analysis between 1-Pyridin-4-yl-imidazolidin-2-one and BMS-536924 is not currently feasible due to a significant disparity in publicly available biological data. While BMS-536924 is a well-characterized dual inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR) with extensive documentation of its mechanism and anti-tumor activities, this compound appears to be a chemical entity with minimal to no reported biological or pharmacological activity in the public domain. Searches for this compound have predominantly yielded basic chemical properties from commercial suppliers, without any associated performance data in biological assays.
This guide will therefore provide a comprehensive, data-supported profile of BMS-536924 as a reference for researchers, scientists, and drug development professionals. A comparative section will be established should relevant biological data for this compound become available.
In-Depth Profile: BMS-536924
BMS-536924 is a potent, orally active, and ATP-competitive small molecule inhibitor targeting the kinase domains of both IGF-1R and IR.[1][2] This dual inhibition is significant as both receptors share a high degree of structural homology and can form hybrid receptors, playing crucial roles in cancer cell proliferation, survival, and resistance to therapy.[3][4][5]
Mechanism of Action
BMS-536924 functions by blocking the autophosphorylation of IGF-1R and IR, a critical step in the activation of their downstream signaling cascades.[1] This leads to the suppression of two major oncogenic pathways: the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation, and the Ras/Raf/MAPK pathway, which is also a key regulator of cell growth.[3] By inhibiting these pathways, BMS-536924 can induce G1 cell cycle arrest and apoptosis in susceptible cancer cells.[1]
Performance Data: A Quantitative Overview
The inhibitory activity and cellular effects of BMS-536924 have been quantified in various studies. The data presented below is summarized for ease of comparison.
| Parameter | Value | Assay Type / Cell Line |
| IGF-1R IC50 | 100 nM | Cell-free kinase assay |
| IR IC50 | 73 nM | Cell-free kinase assay |
| FAK IC50 | 150 nM | Cell-free kinase assay |
| Lck IC50 | 341 nM | Cell-free kinase assay |
| Cellular IC50 (Rh41) | 0.069 µmol/L | Rhabdomyosarcoma cell proliferation |
| Cellular IC50 (Rh36) | 1.6 µmol/L | Rhabdomyosarcoma cell proliferation |
Table 1: Summary of in vitro inhibitory concentrations (IC50) for BMS-536924 against various kinases and cancer cell lines.
Studies have shown a wide range of sensitivity to BMS-536924 across different cancer cell lines, with some sarcoma and neuroblastoma cell lines exhibiting high sensitivity.[3] Resistance has been linked to lower IGF-1R expression and the activation of alternative signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
IGF-1R/IR Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of BMS-536924 on the kinase activity of purified IGF-1R and IR.
-
Objective: To determine the IC50 value of the test compound against the target kinase.
-
Materials: Purified recombinant human IGF-1R and IR kinase domains, ATP, biotinylated poly(Glu,Tyr) substrate, 96-well streptavidin-coated plates, HRP-conjugated anti-phosphotyrosine antibody, TMB substrate.
-
Procedure:
-
The kinase enzyme is pre-incubated with varying concentrations of BMS-536924 in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated substrate.
-
The reaction is allowed to proceed for a defined period at room temperature and then stopped by the addition of EDTA.
-
The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated substrate.
-
The plate is washed, and an HRP-conjugated anti-phosphotyrosine antibody is added to detect the level of substrate phosphorylation.
-
After another washing step, the TMB substrate is added, and the color development is measured spectrophotometrically.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of BMS-536924, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (In Vitro)
This assay assesses the effect of BMS-536924 on the growth of cancer cells.
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).
-
Materials: Cancer cell lines (e.g., Rh41, Rh36), complete culture medium, 96-well plates, BMS-536924, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of BMS-536924.
-
After an incubation period of 72 hours, the cell viability reagent is added to the wells.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The GI50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Western Blot Analysis of Downstream Signaling
This technique is used to confirm the mechanism of action by observing the phosphorylation status of key proteins downstream of IGF-1R and IR.
-
Objective: To assess the effect of BMS-536924 on the phosphorylation of Akt and ERK.
-
Materials: Cancer cell lines, cell lysis buffer, primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Cells are treated with BMS-536924 for a specified time.
-
The cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibodies overnight.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence substrate and an imaging system.
-
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of action of BMS-536924 on the IGF-1R/IR signaling pathways.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Novel Src Inhibitors: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical research. This guide provides a comparative benchmark of well-characterized Src tyrosine kinase inhibitors—Dasatinib, Bosutinib, and Saracatinib—to serve as a reference for the evaluation of new potential inhibitors such as 1-Pyridin-4-yl-imidazolidin-2-one.
While public domain data on the specific Src inhibitory activity of this compound is not currently available, this guide furnishes the necessary context for its future evaluation. The provided data on established inhibitors, detailed experimental protocols, and pathway visualizations are intended to empower researchers to conduct their own comparative analyses.
Comparative Performance of Src Inhibitors
The in vitro potency of Dasatinib, Bosutinib, and Saracatinib against c-Src and other key kinases is summarized below. These values, presented as the half-maximal inhibitory concentration (IC50), offer a quantitative measure of inhibitory efficacy.
| Inhibitor | c-Src IC50 (nM) | Abl IC50 (nM) | c-Kit IC50 (nM) | EGFR IC50 (nM) | Notes |
| Dasatinib | 0.8[1][2] | <1[2][3] | 79[2][3] | - | A potent multi-targeted inhibitor of both Abl and Src family kinases.[2] |
| Bosutinib | 1.2[1][3] | 1[3] | Minimal Activity[4] | - | A dual Src/Abl inhibitor with low activity against c-Kit and PDGF receptor.[4] |
| Saracatinib | 2.7[1][2][3] | 30[2][5] | 200[5] | 66[5] | A highly selective dual-specific inhibitor of Src and Abl kinases.[2] |
Kinase Selectivity Profile:
A critical aspect of a kinase inhibitor's profile is its selectivity across the kinome. A more selective inhibitor is generally expected to have fewer off-target effects.
| Inhibitor | Number of Kinases Inhibited (>50% at 1µM) | Key Off-Targets |
| Dasatinib | Broad | Tec family kinases, BTK, DDR1, Ephrin receptors[6] |
| Bosutinib | 63 (out of 272 tested)[7] | STE20 kinases, CAMK2G[8] |
| Saracatinib | 11 (out of 23 tested with IC50 <100 nM)[7] | Lck, Fyn, Lyn, Blk, Fgr[5] |
Src Signaling Pathway
Src, a non-receptor tyrosine kinase, is a central node in various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a frequent event in many human cancers.[1] The following diagram illustrates a simplified representation of the Src signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Pyridin-4-yl-imidazolidin-2-one
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Pyridin-4-yl-imidazolidin-2-one, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Before initiating any disposal process, it is mandatory to consult the official Safety Data Sheet (SDS) provided by the manufacturer of this compound and to be fully aware of your institution's and region's specific hazardous waste regulations. This compound is intended for laboratory use only.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₈H₉N₃O[1] |
| Molecular Weight | 163.18 g/mol [1] |
| Purity | ≥98.0%[1] |
| CAS Number | 52210-90-9[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Hazard Assessment and Classification
Before handling, it is crucial to identify the hazards associated with this compound. Based on available safety data for similar compounds, it should be handled as a potentially hazardous substance. Always refer to the specific SDS for detailed hazard information. The first step in proper waste management is to identify and classify the waste to ensure it is handled according to the correct protocols.[2] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] All generators of waste are responsible for determining if their waste is hazardous.[5]
Step 2: Personal Protective Equipment (PPE)
To ensure personal safety, appropriate PPE must be worn when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate or if handling powders that could become airborne, a NIOSH-approved respirator is necessary.
Step 3: Waste Segregation and Containerization
Proper segregation and containerization are critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Isolate Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be collected separately.
-
Select Appropriate Containers:
-
Use designated, leak-proof, and chemically compatible containers for hazardous waste.
-
Do not use metal containers for acidic or basic waste.
-
Ensure containers are securely sealed to prevent spills.
-
-
Filling Containers: Do not overfill waste containers; a general guideline is to fill to no more than 90% capacity.[6]
Step 4: Labeling
Accurate labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Irritant" - as specified in the SDS).
-
Step 5: Storage
Waste must be stored safely and securely pending collection by a licensed disposal service.
-
Store waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[7]
-
The storage area should be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 6: Arranging for Disposal
Hazardous chemical waste must be disposed of through a licensed and approved waste disposal company.[2]
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Provide the waste disposal company with accurate information about the waste composition.
-
The hazardous waste manifest system is designed to track hazardous waste from its generation to its final disposal.[8]
Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. epa.gov [epa.gov]
- 4. axonator.com [axonator.com]
- 5. epa.gov [epa.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
Essential Safety and Logistical Information for Handling 1-Pyridin-4-yl-imidazolidin-2-one
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 1-Pyridin-4-yl-imidazolidin-2-one, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The following personal protective equipment is recommended.[1]
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | A government-approved respirator is required.[1] |
| Hand Protection | Gloves | Use compatible chemical-resistant gloves.[1] Gloves should be inspected before use, and proper removal techniques must be followed to avoid skin contact.[1] |
| Eye/Face Protection | Goggles/Face Shield | Government-approved eye and face protection is mandatory.[1] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing.[1] In situations that require it, protective boots should also be worn.[1] |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a certified fume hood, to avoid inhalation of dust, fumes, or vapors.[1][2]
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Storage:
-
Keep the container tightly closed and stored in an upright position.[1]
-
Avoid overheating and keep away from ignition sources.[1][2]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, national, and international regulations.[1][3] It is crucial to prevent the release of the chemical into the environment.[1] Contaminated clothing should be washed before reuse.[1]
Emergency Procedures
In case of accidental exposure:
-
If Swallowed: Rinse the mouth and immediately call a poison center or physician.[1]
-
If on Skin: Wash the affected area with plenty of soap and water.[1]
-
If Inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1]
-
If in Eyes: Flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1]
In the event of a fire, use appropriate extinguishing media and wear self-contained breathing apparatus and protective clothing.[1]
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
